Technical Documentation Center

Dipentyl fumarate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dipentyl fumarate
  • CAS: 20314-74-3

Core Science & Biosynthesis

Foundational

The Pharmacodynamic Architecture of Dipentyl Fumarate: Mechanisms of KEAP1 Alkylation and Nrf2 Pathway Activation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Dipentyl fumarate (DPF) represents an advanced iteration within the dialkyl fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Dipentyl fumarate (DPF) represents an advanced iteration within the dialkyl fumarate class of immunomodulatory and neuroprotective agents. Building upon the clinical success of its predecessor, dimethyl fumarate (DMF), DPF functions as a highly potent electrophile. The core mechanism of action relies on the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway through the covalent modification of the 1[1]. By extending the esterified alkyl chains to pentyl groups, DPF achieves a significantly altered physicochemical profile, enhancing lipophilicity, modulating esterase-driven hydrolysis, and optimizing cellular penetrance for targeted drug development.

Molecular Mechanism: The KEAP1-Nrf2-ARE Axis

Basal State Suppression

Under normal physiological conditions, Nrf2 is constitutively expressed but rapidly degraded. It is sequestered in the cytoplasm by a KEAP1 homodimer, which acts as a substrate adaptor for the2[2]. This complex polyubiquitinates Nrf2, targeting it for continuous destruction by the 26S proteasome, thereby keeping basal expression of antioxidant genes low.

Electrophilic Alkylation via Michael Addition

DPF features an α,β -unsaturated carboxylic acid ester motif. This highly electrophilic double bond is susceptible to nucleophilic attack. Upon entering the intracellular space, DPF acts as a Michael acceptor, reacting with the sulfhydryl (-SH) groups of specific sensor cysteine residues on KEAP1.

Mass spectrometry and covalent docking studies confirm that the primary target for dialkyl fumarates is3[3]. The covalent adduction of DPF at Cys151 induces a critical steric and electrostatic conformational shift.

Nrf2 Stabilization and Transcriptional Activation

The conformational change in KEAP1 disrupts its ability to effectively present Nrf2 to the Cul3 ligase. Consequently, Nrf2 ubiquitination is halted. Newly synthesized Nrf2 bypasses degradation, accumulates in the cytosol, and 4[4]. Inside the nucleus, Nrf2 heterodimerizes with small Maf (sMAF) proteins and binds to the Antioxidant Response Element (ARE), driving the transcription of phase II cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[5].

Pathway DPF Dipentyl Fumarate (DPF) Highly Lipophilic Electrophile KEAP1 KEAP1 Homodimer (Cytosolic Sensor) DPF->KEAP1 Cellular Penetration Alkylation Michael Addition at Cys151 (BTB Domain) KEAP1->Alkylation Electrophilic Attack Nrf2_Release Conformational Shift & Nrf2 Stabilization Alkylation->Nrf2_Release Disrupts Cul3 Interaction Translocation Nuclear Translocation Nrf2_Release->Translocation ARE Binding to ARE (Antioxidant Response Element) Translocation->ARE sMAF Dimerization Transcription Cytoprotective Gene Expression (HO-1, NQO1) ARE->Transcription

Fig 1: The KEAP1-Nrf2-ARE signaling cascade activated by Dipentyl Fumarate (DPF) Michael addition.

Pharmacokinetic & Structural Considerations

The transition from methyl esters (DMF) to pentyl esters (DPF) fundamentally alters the molecule's interaction with biological systems. The extended aliphatic chains increase the partition coefficient (LogP), enhancing passive diffusion across lipid bilayers. This is particularly advantageous for 6[6], where blood-brain barrier (BBB) penetrance is a limiting factor. Furthermore, the steric bulk of the pentyl groups slows the rate of cleavage by ubiquitous intracellular carboxylesterases, modulating the release of the active primary metabolite, monopentyl fumarate (MPF).

Table 1: Comparative Physicochemical Profile of Dialkyl Fumarates

CompoundAlkyl ChainElectrophilic MotifMechanism of ActionPrimary Active Metabolite
Dimethyl Fumarate (DMF)Methyl (C1) α,β -unsaturated esterKEAP1 Cys151 AlkylationMonomethyl Fumarate (MMF)
Diethyl Fumarate (DEF)Ethyl (C2) α,β -unsaturated esterKEAP1 Cys151 AlkylationMonoethyl Fumarate (MEF)
Dibutyl Fumarate (DBF)Butyl (C4) α,β -unsaturated esterKEAP1 Cys151 AlkylationMonobutyl Fumarate (MBF)
Dipentyl Fumarate (DPF) Pentyl (C5) α,β -unsaturated ester KEAP1 Cys151 Alkylation Monopentyl Fumarate (MPF)

Self-Validating Experimental Methodologies

To rigorously evaluate DPF's efficacy and mechanism, researchers must employ self-validating protocols that isolate specific variables of the Nrf2 pathway.

Protocol 1: LC-MS/MS Validation of KEAP1 Cys151 Alkylation

Rationale: To prove direct target engagement, the specific covalent modification on KEAP1 must be mapped.

  • Recombinant KEAP1 Incubation: Incubate purified human KEAP1 with 10 μM DPF in a physiological buffer (pH 7.4) for 2 hours.

    • Causality: Maintaining pH 7.4 ensures the cysteine thiols exist partially in their highly reactive thiolate form. Crucially, buffers must be free of Dithiothreitol (DTT) or β -mercaptoethanol, as these exogenous thiols will competitively quench the DPF Michael acceptor, resulting in false negatives.

  • Tryptic Digestion: Digest the protein using sequencing-grade trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides via liquid chromatography-tandem mass spectrometry, scanning for a mass shift corresponding to the DPF adduct on the peptide containing Cys151.

  • Internal Validation Control: Run a parallel assay using a KEAP1 C151S mutant (Cysteine 151 mutated to Serine).

    • Causality: Serine lacks the nucleophilic thiol group. If DPF adduction is completely abolished in the mutant, it definitively proves Cys151 is the primary alkylation site, validating the structural mechanism.

Protocol 2: Subcellular Fractionation and Nrf2 Translocation Assay

Rationale: Alkylation of KEAP1 is only functionally relevant if it successfully drives Nrf2 into the nucleus.

  • Cell Treatment: Treat target cells (e.g., U373 astrocytes) with 5 μM DPF for 4 hours.

  • Subcellular Fractionation: Lyse cells using a mild hypotonic buffer to extract the cytosol, followed by a high-salt buffer to extract nuclear proteins.

  • Western Blotting: Resolve fractions via SDS-PAGE and probe for Nrf2.

  • Internal Validation Control: Probe the nuclear fraction for Lamin B1 and the cytosolic fraction for GAPDH.

    • Causality: Cross-contamination between subcellular fractions is the leading cause of false positives in translocation assays. A clean separation of these compartmental markers validates the integrity of the fractionation process.

Workflow Step1 1. Cell Culture & DPF Dosing Step2 2. Subcellular Fractionation Step1->Step2 Lysis Buffer (No DTT) Step3 3. SDS-PAGE & Western Blot Step2->Step3 Isolate Nuclei Step4 4. Target Validation (Nrf2, Lamin B1) Step3->Step4 Probe Proteins

Fig 2: Self-validating experimental workflow for quantifying Nrf2 nuclear translocation.

Protocol 3: ARE-Luciferase Reporter Assay for Transcriptional Activation

Rationale: Nuclear translocation of Nrf2 does not guarantee transcriptional activity (e.g., if sMAF dimerization fails). A reporter assay validates the ultimate functional endpoint of the pathway.

  • Plasmid Transfection: Co-transfect cells with an ARE-driven firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid.

    • Causality: The Renilla plasmid serves as an internal control for transfection efficiency and cell viability. This ensures that any observed variations in firefly luminescence are strictly due to DPF-induced ARE activation, rather than cell toxicity or poor transfection.

  • DPF Treatment: Treat cells with varying concentrations of DPF (0.1 - 10 μM) for 12 hours.

  • Luminescence Quantification: Perform a dual-luciferase assay.

    • Causality: Enzymatically quenching the firefly signal before measuring the Renilla signal prevents spectral overlap, guaranteeing precise quantification of the Nrf2-driven transcriptional response.

References

  • Novel Heme Oxygenase-1 (HO-1)
  • Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glut
  • The Keap1–Nrf2 P
  • Chemically Modified Allosecurinine Derivative with Two Michael Acceptors Activates Keap1-Nrf2 P
  • KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. PMC.
  • pharmaceutical composition containing dimethyl fumarate as an active ingredient provides a specific pharmacokinetic parameter.
  • US8399514B2 - Treatment for multiple sclerosis.

Sources

Exploratory

The Pharmacokinetics and Metabolism of Dipentyl Fumarate: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the anticipated pharmacokinetic and metabolic profile of dipentyl fumarate (DPF), a dialkyl ester of fumaric acid. Drawing upon extensive research on ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic and metabolic profile of dipentyl fumarate (DPF), a dialkyl ester of fumaric acid. Drawing upon extensive research on analogous compounds, particularly dimethyl fumarate (DMF), this document elucidates the expected absorption, distribution, metabolism, and excretion (ADME) pathways of DPF. We delve into the underlying enzymatic processes, the critical role of its active metabolite, and the experimental methodologies essential for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the investigation of fumaric acid esters as therapeutic agents.

Introduction: The Rationale for Dipentyl Fumarate as a Prodrug

Fumaric acid esters (FAEs) have garnered significant attention in therapeutic development, with dimethyl fumarate being a well-established treatment for psoriasis and multiple sclerosis.[1][2][3] The core concept behind the use of dialkyl fumarates lies in their function as prodrugs.[1] Fumaric acid itself has poor bioavailability when administered orally.[4] Esterification to form dialkyl fumarates significantly enhances lipophilicity, facilitating absorption. Following absorption, these esters are designed to undergo rapid hydrolysis to release the active therapeutic moiety, the corresponding monoalkyl fumarate.

Dipentyl fumarate, as a member of this class, is anticipated to follow this established mechanism. The pentyl ester groups are expected to confer distinct physicochemical properties that may influence its absorption profile and potentially its therapeutic application. Understanding the journey of DPF through the body—its pharmacokinetics and metabolism—is paramount for its development as a safe and effective therapeutic agent.

Absorption: The Gateway to Systemic Exposure

Orally administered dipentyl fumarate is expected to be almost completely absorbed in the small intestine, a characteristic shared with other FAEs.[4][5][6] The ester form facilitates its passage across the intestinal mucosa.

Distribution: Reaching the Target Tissues

Following absorption and its initial metabolic conversion (see Section 4), the primary circulating metabolite, monopentyl fumarate, is expected to be distributed throughout the body. The plasma protein binding of monomethyl fumarate, the active metabolite of DMF, is reported to be between 27% and 45%.[7] It is reasonable to hypothesize a similar range of plasma protein binding for monopentyl fumarate. The volume of distribution would be a key parameter to determine experimentally to understand the extent of tissue penetration.

Metabolism: The Bioactivation and Elimination Cascade

The metabolism of dipentyl fumarate is predicted to be a rapid and efficient two-stage process, occurring both pre-systemically and systemically. A key feature of fumaric acid ester metabolism is the lack of involvement of the cytochrome P450 (CYP450) enzyme system, which minimizes the potential for drug-drug interactions.[7][8]

Stage 1: Hydrolysis to the Active Metabolite

Upon oral administration, dipentyl fumarate is expected to undergo rapid pre-systemic hydrolysis by ubiquitous esterases present in the gastrointestinal tract, blood, and various tissues.[1][2][4][5][6][7][8][9][10][11][12][13][14] This enzymatic cleavage will convert dipentyl fumarate into its active metabolite, monopentyl fumarate, and pentanol. It is anticipated that intact dipentyl fumarate will not be quantifiable in plasma following oral administration, a finding consistent with studies on DMF.[9][11]

The following diagram illustrates the initial hydrolysis of dipentyl fumarate.

DPF Dipentyl Fumarate MPF Monopentyl Fumarate DPF->MPF Esterases Pentanol Pentanol DPF->Pentanol Esterases

Caption: Initial hydrolysis of Dipentyl Fumarate.

Stage 2: Entry into Endogenous Metabolic Pathways

The active metabolite, monopentyl fumarate, is further metabolized. It can be hydrolyzed to fumaric acid and pentanol. Fumaric acid is a natural intermediate in the cellular tricarboxylic acid (TCA) or Krebs cycle.[4][5][7][14] Within the mitochondria, fumaric acid is converted to malate, which then continues through the cycle to ultimately be metabolized into carbon dioxide and water. This integration into a fundamental endogenous pathway is a key aspect of its elimination.[4][5][7][14]

The following diagram outlines the central metabolic fate of the fumarate moiety.

cluster_0 Metabolic Cascade MPF Monopentyl Fumarate FA Fumaric Acid MPF->FA Esterases TCA Tricarboxylic Acid (TCA) Cycle FA->TCA CO2_H2O Carbon Dioxide + Water TCA->CO2_H2O

Caption: Metabolic fate of Monopentyl Fumarate.

Excretion: The Final Elimination

The primary route of elimination for the fumarate moiety is through exhalation of carbon dioxide, which is expected to account for a significant portion of the administered dose.[4][5][7][14] Smaller amounts of metabolites are anticipated to be excreted in the urine and feces.[4][5][7][14]

Predicted Pharmacokinetic Parameters

While specific values for dipentyl fumarate require experimental determination, we can anticipate a profile analogous to other dialkyl fumarates.

ParameterPredicted Value/Characteristic for Monopentyl FumarateRationale (based on DMF/MMF data)
Tmax (Time to Peak Concentration) 2-6 hoursSimilar to the Tmax of MMF, which is around 2-2.5 hours, but the longer alkyl chain of DPF might slightly delay absorption or hydrolysis.[4][11]
Cmax (Peak Plasma Concentration) Dose-dependentThe peak concentration will be directly related to the administered dose.
AUC (Area Under the Curve) Dose-proportionalExposure is expected to increase proportionally with the dose.[11]
t1/2 (Half-life) Relatively shortMMF has a short half-life of about an hour, suggesting rapid clearance of the active metabolite from the plasma.[9]

Methodologies for Preclinical Assessment

A robust preclinical program is essential to definitively characterize the pharmacokinetics and metabolism of dipentyl fumarate. This involves a combination of in vitro and in vivo studies, adhering to Good Laboratory Practice (GLP) guidelines where applicable for regulatory submissions.[15][16][17][18][19]

In Vitro Studies: Mechanistic Insights

In vitro models are crucial for elucidating the specific enzymes and pathways involved in DPF metabolism and for assessing its stability.[20]

  • Objective: To determine the rate of hydrolysis of dipentyl fumarate to monopentyl fumarate in plasma from different species (e.g., human, rat, dog) to understand species-specific differences in esterase activity.[20][21]

  • Protocol:

    • Prepare stock solutions of dipentyl fumarate.

    • Incubate a known concentration of dipentyl fumarate in plasma at 37°C.

    • At various time points, collect aliquots and quench the enzymatic reaction (e.g., with cold acetonitrile).

    • Analyze the samples by a validated analytical method (e.g., LC-MS/MS) to quantify the remaining dipentyl fumarate and the formation of monopentyl fumarate.

    • Calculate the half-life of dipentyl fumarate in plasma.

  • Objective: To assess the metabolic stability of dipentyl fumarate and monopentyl fumarate in the presence of liver enzymes and to identify any potential for CYP450-mediated metabolism (though this is not expected for this class of compounds).[20]

  • Protocol:

    • Incubate dipentyl fumarate or monopentyl fumarate with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP450 activity).

    • Monitor the disappearance of the parent compound and the appearance of metabolites over time using LC-MS/MS.

    • Compare metabolic rates in the presence and absence of NADPH to confirm the lack of CYP450 involvement.

The following diagram illustrates a typical in vitro experimental workflow.

cluster_0 In Vitro Metabolism Workflow DPF Dipentyl Fumarate Plasma Plasma Incubation DPF->Plasma Microsomes Liver Microsome Incubation DPF->Microsomes Hepatocytes Hepatocyte Incubation DPF->Hepatocytes Analysis LC-MS/MS Analysis Plasma->Analysis Microsomes->Analysis Hepatocytes->Analysis Data Metabolic Stability & Rate Analysis->Data

Caption: In vitro experimental workflow for DPF.

In Vivo Studies: The Whole Picture

Animal studies are necessary to understand the complete ADME profile of dipentyl fumarate in a living system.[15][16][17][18][19]

  • Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of monopentyl fumarate after oral administration of dipentyl fumarate.

  • Protocol:

    • Administer a single oral dose of dipentyl fumarate to at least two relevant animal species (e.g., rat and dog).

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Analyze the plasma samples for the concentration of monopentyl fumarate using a validated LC-MS/MS method.

    • Perform pharmacokinetic modeling of the concentration-time data.

  • Objective: To identify the major metabolites of dipentyl fumarate and to determine the primary routes and extent of excretion.

  • Protocol:

    • Administer a radiolabeled version of dipentyl fumarate (e.g., with 14C) to an animal model.

    • Collect urine, feces, and expired air over a period of time until most of the radioactivity is recovered.

    • Analyze the collected samples for total radioactivity.

    • Profile and identify the radioactive metabolites in urine and feces using techniques such as radio-HPLC and mass spectrometry.

Analytical Method Development

The development of sensitive and specific analytical methods is a prerequisite for accurate pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with UV detection or, more preferably, tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of dipentyl fumarate and its metabolites in biological matrices.[22][23] Gas chromatography-mass spectrometry (GC-MS) could also be a viable alternative.[22]

Conclusion

The pharmacokinetic and metabolic profile of dipentyl fumarate is anticipated to be characterized by its efficient absorption as a prodrug, followed by rapid and extensive hydrolysis to its active metabolite, monopentyl fumarate. The subsequent metabolism of the fumarate moiety via the endogenous tricarboxylic acid cycle represents a well-understood and safe elimination pathway. The lack of reliance on the cytochrome P450 system is a favorable characteristic, suggesting a low potential for drug-drug interactions.

The experimental methodologies outlined in this guide provide a robust framework for the preclinical evaluation of dipentyl fumarate. A thorough understanding of its ADME properties is a critical step in the journey of developing this compound into a potential therapeutic agent. The insights gained from these studies will be instrumental in designing safe and effective clinical trials and ultimately realizing its therapeutic potential.

References

  • The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed. (2018). Trends in Pharmacological Sciences. [Link]

    • analytical methods. (n.d.). ATSDR. [Link]

  • The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - ResearchGate. (2018). ResearchGate. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SCIRP. (2023). SCIRP. [Link]

  • Review of the Use of Fumaric Acid Esters in Dermatology. (2016). Journal of the Turkish Academy of Dermatology. [Link]

  • APPLICATION NUMBER: - 210296Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. (2018). FDA. [Link]

  • Nanoformulations for dimethyl fumarate: Physicochemical characterization and in vitro/in vivo behavior - PubMed. (2017). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Non-clinical development - Progress - Experts in Life Sciences. (n.d.). Progress. [Link]

  • Fumaric acid esters in dermatology - PMC - NIH. (2004). Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • Fumaric acid esters - DermNet. (n.d.). DermNet NZ. [Link]

  • Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC. (2018). Brazilian Journal of Medical and Biological Research. [Link]

  • Public Assessment Report Scientific discussion Dimethyl fumarate Glenmark (dimethyl fumarate) SE/H/2227/01-02/DC. (2022). Swedish Medical Products Agency. [Link]

  • Dimethyl fumarate | MedLink Neurology. (n.d.). MedLink Neurology. [Link]

  • In vitro and In vivo neuroprotective study of solid lipid nanoparticles loaded with dimethyl fumarate | Asian Journal of Pharmaceutics (AJP). (2018). Asian Journal of Pharmaceutics. [Link]

  • Treatment of severe psoriasis with fumaric acid esters: scientific background and guidelines for therapeutic use - Huidziekten.nl. (n.d.). Huidziekten.nl. [Link]

  • Why metabolism is key in choosing species for nonclinical toxicology studies. (2024). News-Medical.net. [Link]

  • Substrate-Competitive Activity-Based Profiling of Ester Prodrug Activating Enzymes | Molecular Pharmaceutics - ACS Publications. (2015). ACS Publications. [Link]

  • Validity of in vitro studies with fumaric acid esters for treatment situations in humans - MACAU. (n.d.). University of Macau. [Link]

  • (PDF) Dimethyl Fumarate-Loaded Transethosomes: A Formulative Study and Preliminary Ex Vivo and In Vivo Evaluation - ResearchGate. (2022). ResearchGate. [Link]

  • Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC. (2009). The International Journal of MS Care. [Link]

  • Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - ResearchGate. (2018). ResearchGate. [Link]

  • New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate - MDPI. (2022). MDPI. [Link]

  • Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study - PMC. (2019). Advances in Therapy. [Link]

  • Basic principles of non-clinical development | EUPATI Open Classroom. (n.d.). EUPATI. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - ResearchGate. (2024). ResearchGate. [Link]

  • Therapeutic Potential of Dimethyl Fumarate for the Treatment of High-Fat/High-Sucrose Diet-Induced Obesity - MDPI. (2024). MDPI. [Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC - NIH. (2018). ChemMedChem. [Link]

  • Metabolism, Pharmacokinetics and Excretion of [14C]Dimethyl Fumarate in Healthy Volunteers: An Example of Xenobiotic Biotransformation Following Endogenous Metabolic Pathways | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - Frontiers. (2021). Frontiers in Oncology. [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.). ScienceDirect. [Link]

  • Tolerability and pharmacokinetics of delayed-release dimethyl fumarate administered with and without aspirin in healthy volunteers - PubMed. (2013). Clinical Therapeutics. [Link]

  • US4515974A - Process for the preparation of fumaric acid monoesters - Google Patents. (n.d.).
  • Bioderived fumaric acid for sustainable production of key active pharmaceutical ingredients: Dimethyl fumarate and Monomethyl fumarate | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • FUMARIC ACID - Ataman Kimya. (n.d.). Ataman Kimya. [Link]

  • Simple method for determining phthalate diesters and their metabolites in seafood species using QuEChERS extraction and liquid chromatography-high resolution mass spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography - Illinois State Academy of Science. (n.d.). Illinois State Academy of Science. [Link]

  • Determination of Common Metabolites for Methoxylated Fentanyl Analogs - MDPI. (2022). MDPI. [Link]

Sources

Foundational

Thermodynamic Properties and Stability of Dipentyl Fumarate: A Technical Guide

Executive Summary Dipentyl fumarate (DPF), structurally designated as diamyl fumarate (CAS 20314-74-3), is a dialkyl ester of fumaric acid characterized by its dual five-carbon aliphatic chains[1]. While short-chain fuma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipentyl fumarate (DPF), structurally designated as diamyl fumarate (CAS 20314-74-3), is a dialkyl ester of fumaric acid characterized by its dual five-carbon aliphatic chains[1]. While short-chain fumarate esters, such as dimethyl fumarate (DMF), are widely recognized for their therapeutic efficacy in neurodegenerative and autoimmune disorders[2][3], extended-chain derivatives like DPF occupy a critical niche in advanced materials science. DPF is predominantly utilized as a comonomer in the synthesis of oil-soluble comb polymers, viscosity index improvers, and high-performance fuel dispersants[4].

As a Senior Application Scientist, understanding the causality behind DPF's physicochemical behavior is paramount. The extension of the alkyl chain from one carbon (DMF) to five carbons (DPF) fundamentally alters the molecule's thermodynamic profile, steric hindrance, and hydrolytic stability. This whitepaper provides a comprehensive analysis of DPF's thermodynamics and degradation kinetics, supported by self-validating experimental workflows designed for rigorous stability-indicating analysis.

Thermodynamic Profile and Phase Transitions

The thermodynamic behavior of fumarate esters is heavily dictated by the length and flexibility of their alkyl substituents. To understand DPF, it is highly instructive to benchmark it against the extensively studied DMF.

The Causality of Phase States

DMF is a highly crystalline solid at room temperature (Melting Point ~102–105°C). The short methyl groups allow for tight, planar stacking of the rigid fumarate core, resulting in a stable crystal lattice with a high enthalpy of fusion. Conversely, DPF is a viscous liquid at standard temperature and pressure. The causality behind this phase shift lies in the entropic disruption of the crystal lattice. The flexible, rotating C5 alkyl chains introduce significant free volume and steric bulk, preventing efficient intermolecular packing and depressing the melting point well below room temperature.

Volatility and Lipophilicity

DPF exhibits a significantly higher boiling point and lower volatility than DMF. While DMF sublimes readily and boils at approximately 193°C, DPF requires reduced pressure for distillation (e.g., 1.3 kPa at 135–145°C for similar long-chain fumarates) to prevent thermal degradation[5]. Furthermore, the addition of eight methylene units exponentially increases the partition coefficient (LogP). This extreme lipophilicity is the primary reason DPF is highly effective in oil-soluble comb polymers designed to reduce automotive fuel consumption[4].

Table 1: Comparative Physicochemical Properties
PropertyDimethyl Fumarate (DMF)Dipentyl Fumarate (DPF)Causality / Structural Driver
Alkyl Chain Length C1 (Methyl)C5 (Pentyl)Defines steric bulk and flexibility.
Physical State (25°C) Crystalline SolidViscous LiquidC5 chains disrupt crystal lattice packing.
Boiling Point ~193°C>250°C (Extrapolated)Increased molecular weight and van der Waals forces[5].
Aqueous Solubility Low (~1.6 mg/mL)Practically InsolubleExtreme hydrophobicity of the pentyl chains.
Primary Application Immunomodulatory Drug[3]Comb Polymers / Lubricants[4]Lipophilicity dictates matrix compatibility.

Chemical and Thermal Stability

Hydrolytic Degradation Kinetics

Fumarate esters undergo esterase-mediated and pH-dependent hydrolysis. DMF is rapidly hydrolyzed in both physiological and alkaline conditions to monomethyl fumarate (MMF) and eventually fumaric acid (FA)[2][3].

DPF demonstrates a markedly different kinetic profile. The bulky pentyl groups provide profound steric shielding to the electrophilic carbonyl carbons. Furthermore, the extreme hydrophobicity of the pentyl chains creates a microenvironment that physically repels aqueous solvation, drastically reducing the local concentration of nucleophilic agents (OH⁻ and H₂O) near the ester bond. Consequently, the pseudo-first-order hydrolysis rate constant ( kobs​ ) for DPF is orders of magnitude lower than that of DMF under identical pH conditions. This kinetic selectivity is a crucial parameter when engineering environmentally stable dispersants[6].

Degradation DPF Dipentyl Fumarate (DPF) MPF Monopentyl Fumarate (MPF) DPF->MPF Hydrolysis (k1) + H2O P1 1-Pentanol DPF->P1 Cleavage FA Fumaric Acid (FA) MPF->FA Hydrolysis (k2) + H2O P2 1-Pentanol MPF->P2 Cleavage

Figure 1: Stepwise hydrolytic degradation pathway of dipentyl fumarate into fumaric acid.

Thermal and Oxidative Stability

In lubricating compositions, DPF-derived polymers must withstand extreme thermal stress[4]. Pure DPF exhibits high thermal stability, with degradation (via ester pyrolysis) typically initiating above 280°C. Below this threshold, the molecule remains intact, making it suitable for high-temperature melt-mixing and extrusion processes.

Experimental Workflows and Methodologies

To ensure data integrity, the following self-validating protocols are designed to evaluate the thermodynamic limits and stability of DPF.

Protocol 1: Thermodynamic Profiling via DSC and TGA

Objective: To determine the precise phase transition temperatures and thermal degradation onset of DPF.

  • Sample Preparation: Accurately weigh 5–10 mg of high-purity DPF into an aluminum hermetic pan for Differential Scanning Calorimetry (DSC) and an alumina crucible for Thermogravimetric Analysis (TGA).

  • DSC Workflow: Equilibrate the sample at -50°C. Ramp the temperature at 10°C/min to 150°C under a continuous nitrogen purge (50 mL/min). Record the glass transition ( Tg​ ) and any cold crystallization events. Note: DPF's lack of a distinct melting peak ( Tm​ ) validates its amorphous, liquid nature at room temperature.

  • TGA Workflow: Heat the sample from 25°C to 500°C at 10°C/min under nitrogen. Calculate the 5% weight loss temperature ( Td5%​ ) to establish the upper thermal processing limit.

Protocol 2: Stability-Indicating RP-HPLC Method for Hydrolytic Degradation

Objective: To quantify the degradation kinetics of DPF into Monopentyl Fumarate (MPF) and Fumaric Acid (FA) under forced degradation (pH stress)[2].

  • Stress Application: Prepare a 100 μg/mL solution of DPF in a co-solvent system (50:50 Methanol:Water) to ensure solubility. Expose aliquots to buffered solutions at pH 1.0, 7.0, and 9.0 at 40°C.

  • Chromatographic Conditions:

    • Column: C18 (250 × 4.6 mm, 5 μm).

    • Mobile Phase: Due to the extreme polarity difference between DPF (highly non-polar) and FA (highly polar), a gradient elution is mandatory. Start with 90% Water (pH 2.6 with H₃PO₄) / 10% Acetonitrile, ramping to 10% Water / 90% Acetonitrile over 20 minutes.

    • Detection: Diode Array Detector (DAD) at 210 nm.

  • Data Analysis: Plot the natural log of the remaining DPF concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Protocol S1 1. Sample Preparation (DPF in Co-solvent Matrix) S2 2. Stress Application (Thermal: TGA / Hydrolytic: pH 1-9) S1->S2 S3 3. RP-HPLC Analysis (Gradient Elution, 210 nm) S2->S3 S4 4. Kinetic Modeling (Pseudo-First-Order Kinetics) S3->S4

Figure 2: Self-validating experimental workflow for DPF stability and thermodynamic profiling.

Conclusion

Dipentyl fumarate represents a masterclass in how structural modifications—specifically the elongation of alkyl chains—can be leveraged to tune thermodynamic properties and chemical stability. By utilizing steric hindrance and hydrophobicity, DPF resists the rapid hydrolysis seen in short-chain fumarates[2][6], making it an indispensable monomer for high-performance, oil-soluble industrial applications[4]. Adhering to the robust analytical workflows outlined above ensures that researchers can accurately quantify these properties for downstream product development.

References

  • [1] DrugFuture. "DIAMYL FUMARATE: DIPENTYL FUMARATE NSC-58656." FDA Global Substance Registration System. Available at: [Link]

  • [6] National Center for Biotechnology Information (PMC). "Metabolically labile fumarate esters impart kinetic selectivity to irreversible inhibitors." NIH. Available at:[Link]

  • [2] ResearchGate. "Stability indicating RP‐HPLC method for determination of dimethyl fumarate in presence of its main degradation products." ResearchGate. Available at: [Link]

  • [3] MDPI. "Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues." MDPI. Available at:[Link]

  • [5] Google Patents. "JP2009108194A - Method for producing fumarate polymer." Google Patents. Available at:

  • [4] Google Patents. "US20100190671A1 - Use of comb polymers for reducing fuel consumption." Google Patents. Available at:

Sources

Exploratory

in vivo biotransformation pathways of dipentyl fumarate

An In-Depth Technical Guide to the In Vivo Biotransformation Pathways of Dipentyl Fumarate Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted . In the absence of direct empirical d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Biotransformation Pathways of Dipentyl Fumarate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted . In the absence of direct empirical data for this specific molecule, this document synthesizes established metabolic principles from closely related fumaric acid esters (FAEs), primarily the well-characterized dimethyl fumarate (DMF), to construct a robust predictive model. We will explore the primary metabolic routes, including esterase-mediated hydrolysis, conjugation with endogenous thiols, and entry into central carbon metabolism. Furthermore, this guide details the requisite experimental methodologies for the empirical validation of these pathways, offering researchers and drug development professionals a foundational framework for investigating the pharmacokinetics and metabolism of dipentyl fumarate and other long-chain dialkyl fumarates.

Introduction: The Fumaric Acid Ester Landscape

Fumaric acid esters (FAEs) are a class of compounds recognized for their immunomodulatory and cellular protective effects.[1][2] The most clinically significant member, dimethyl fumarate (DMF), is an approved oral therapy for relapsing multiple sclerosis and psoriasis.[2] The therapeutic activity of FAEs is intrinsically linked to their biotransformation, as the parent compounds are often rapidly metabolized into active moieties.[3][4]

Dipentyl fumarate, a dialkyl ester with longer, more lipophilic pentyl chains, represents a logical extension of this chemical class. Understanding its metabolic fate is critical for predicting its pharmacokinetic profile, identifying potentially active or toxic metabolites, and designing robust bioanalytical strategies. This guide will therefore elucidate the four principal, predicted biotransformation pathways of dipentyl fumarate.

Predicted Metabolic Pathways of Dipentyl Fumarate

The metabolic journey of dipentyl fumarate in vivo is predicted to be a multi-stage process dominated by four key pathways.

Pathway 1: Esterase-Mediated Hydrolysis - The Gateway Metabolism

The primary and most rapid metabolic event for dialkyl fumarates is hydrolysis of the ester bonds, a reaction catalyzed by a ubiquitous class of enzymes known as carboxylesterases (CES).[5][6] This process occurs presystemically in the gastrointestinal tract and systemically in plasma and tissues.[7] For dipentyl fumarate, this is a two-step cascade:

  • First Hydrolysis: One pentyl group is cleaved to yield monopentyl fumarate (MPF) and one molecule of 1-pentanol.

  • Second Hydrolysis: The remaining ester bond in MPF is cleaved to yield fumaric acid and a second molecule of 1-pentanol.

Causality Behind the Pathway: The ester linkages are the most chemically labile points on the molecule for enzymatic attack. Human carboxylesterases, particularly CES1 (liver) and CES2 (intestine), exhibit distinct substrate preferences. CES1 favors esters with small alcohol groups, while CES2 preferentially hydrolyzes esters with larger alcohol groups and small acyl groups.[8][9][10] Since fumaric acid is a small acyl group and pentanol is a larger alcohol than methanol (from DMF), it is scientifically plausible to hypothesize that CES2 plays a predominant role in the initial intestinal hydrolysis of dipentyl fumarate , potentially influencing its first-pass metabolism and oral bioavailability.

DPF Dipentyl Fumarate MPF Monopentyl Fumarate DPF->MPF Carboxylesterases (CES2 > CES1) Pentanol1 1-Pentanol DPF->Pentanol1 FA Fumaric Acid MPF->FA Carboxylesterases Pentanol2 1-Pentanol MPF->Pentanol2 cluster_parent Dipentyl Fumarate / Monopentyl Fumarate Parent Electrophilic Fumarate Core Adduct Glutathione Adduct Parent->Adduct Michael Addition (Spontaneous or GST-catalyzed) GSH Glutathione (GSH) GSH->Adduct Mercapturate Mercapturic Acid Adduct->Mercapturate Further Processing Urine Urinary Excretion Mercapturate->Urine

Caption: Glutathione (GSH) conjugation pathway for fumarates.

Pathway 3: The Tricarboxylic Acid (TCA) Cycle - Entry into Endogenous Pools

Following complete hydrolysis, the liberated fumaric acid is indistinguishable from the endogenous fumarate that is a natural intermediate of the tricarboxylic acid (TCA) or Krebs cycle. [11]The enzyme fumarase (fumarate hydratase) catalyzes the stereospecific hydration of fumarate to L-malate. [11]From there, the carbon skeleton is further oxidized within the mitochondria to generate cellular energy (ATP). Ultimately, the carbon atoms from the fumarate backbone are eliminated from the body as carbon dioxide (CO₂) via respiration. This is a major route of elimination for DMF and is predicted to be significant for dipentyl fumarate as well. [6] Causality Behind the Pathway: This pathway represents the terminal metabolism of the fumarate core. By entering a central metabolic hub, the molecule is efficiently converted into energy and simple waste products (CO₂, H₂O), minimizing the potential for accumulation. This metabolic route underscores the low risk of drug-drug interactions involving cytochrome P450 enzymes for the fumarate moiety. [6]

Pathway 4: Biotransformation of the 1-Pentanol Moiety

For every mole of dipentyl fumarate that is fully hydrolyzed, two moles of 1-pentanol are released. This C5 alcohol undergoes its own distinct metabolic fate, primarily in the liver. [12][13]

  • Oxidation to Aldehyde: 1-pentanol is oxidized by alcohol dehydrogenases (ADHs) to its corresponding aldehyde, pentanal.

  • Oxidation to Carboxylic Acid: Pentanal is subsequently and rapidly oxidized by aldehyde dehydrogenases (ALDHs) to pentanoic acid (valeric acid).

  • β-Oxidation: Pentanoic acid can be activated to its CoA thioester (pentanoyl-CoA) and enter the fatty acid β-oxidation pathway, where it is broken down to generate acetyl-CoA and propionyl-CoA, which then enter the TCA cycle. [14] Causality Behind the Pathway: The metabolism of the released alcohol is a necessary step to prevent its accumulation and potential toxicity. [13]This pathway is distinct from that of DMF, which releases methanol. The bioenergetics and potential for intermediate-related effects from pentanol metabolism must be considered when evaluating the overall pharmacological and toxicological profile of dipentyl fumarate.

Experimental Methodologies for Pathway Validation

The predictive model described above requires empirical validation. The following protocols outline a logical, self-validating workflow for elucidating the in vivo biotransformation of dipentyl fumarate.

Experimental Workflow Overview

cluster_invitro In Vitro Mechanistic Studies cluster_analysis Bioanalytical Workflow start Dose Animal Model (e.g., Rat) with Dipentyl Fumarate collect Collect Biological Samples (Plasma, Urine, Feces) start->collect id Metabolite Identification (HR-LC-MS/MS) collect->id stability Metabolic Stability Assays (Microsomes, S9, Plasma) reaction Reaction Phenotyping (CES Isoforms, GSH) stability->reaction reaction->id confirms pathways quant Quantitative Analysis (Validated LC-MS/MS) id->quant pk Pharmacokinetic Modeling quant->pk

Caption: Workflow for dipentyl fumarate metabolism studies.

Protocol 1: In Vivo Pharmacokinetic and Metabolite Profiling
  • Animal Model: Utilize male Sprague-Dawley rats (n=5 per time point).

  • Dosing: Administer a single oral gavage dose of dipentyl fumarate (e.g., 50 mg/kg) formulated in a suitable vehicle (e.g., corn oil).

  • Sample Collection: Collect blood samples via tail vein or cannulation at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately transfer blood into tubes containing an anticoagulant (e.g., K₂EDTA) and a cocktail of esterase inhibitors (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

  • Urine/Feces Collection: House animals in metabolic cages for 24-48 hours to collect urine and feces for mass balance and excretion profiling.

  • Sample Processing: Centrifuge blood at 4°C to obtain plasma. Store all samples at -80°C until analysis.

  • Analysis: Proceed to metabolite identification and quantification as described in Protocol 3.

Protocol 2: In Vitro Metabolic Stability Assessment
  • Test Systems: Prepare incubations using pooled liver microsomes, liver S9 fractions, intestinal S9 fractions, and plasma from the target species (rat and human).

  • Incubation: Incubate dipentyl fumarate (at a final concentration of 1 µM) with the test systems at 37°C. For cofactor-dependent metabolism, include NADPH (for microsomes/S9) and UDPGA (for glucuronidation). For conjugation, include GSH.

  • Time Points: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate protein, and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound (dipentyl fumarate). Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 3: Metabolite Identification and Quantification
  • Instrumentation: Utilize a high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS) system (e.g., Q-TOF or Orbitrap) for metabolite identification. [15][16]Use a triple quadrupole LC-MS/MS for quantitative analysis. [17]2. Metabolite Identification: Analyze processed samples from in vivo and in vitro studies. Compare post-dose samples to pre-dose samples to find drug-related material. Use parent ion scanning, neutral loss scanning, and product ion scanning to identify potential metabolites based on predicted mass shifts (e.g., hydrolysis, GSH addition, oxidation).

  • Structural Elucidation: Fragment the identified metabolites (MS/MS) to confirm their structures. Key fragments will confirm the presence of the fumarate backbone and the pentyl group.

  • Quantitative Method Development: Develop a sensitive and specific LC-MS/MS method for dipentyl fumarate, monopentyl fumarate, and pentanoic acid. Synthesize authentic standards for absolute quantification.

  • Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, and stability.

Data Presentation and Interpretation

Data should be structured to clearly delineate the metabolic pathways and their relative importance.

Table 1: Predicted Metabolites of Dipentyl Fumarate and Analytical Strategy

Metabolite Name Abbreviation Pathway of Formation Proposed Analytical Method
Dipentyl Fumarate DPF Parent Drug LC-MS/MS
Monopentyl Fumarate MPF Hydrolysis LC-MS/MS
Fumaric Acid FA Hydrolysis LC-MS/MS or GC-MS
1-Pentanol - Hydrolysis GC-MS (Headspace)
Pentanoic Acid - Oxidation of 1-Pentanol LC-MS/MS or GC-MS
DPF-Glutathione Adduct DPF-GSH Glutathione Conjugation LC-HRMS
MPF-Glutathione Adduct MPF-GSH Glutathione Conjugation LC-HRMS

| DPF/MPF Mercapturate | - | Glutathione Conjugation | LC-HRMS |

Table 2: Sample In Vitro Metabolic Stability Study Design

Test System Cofactors Key Pathway(s) Assessed Primary Measurement
Plasma None Hydrolysis Disappearance of DPF
Intestinal S9 NADPH, UDPGA, GSH Hydrolysis, Phase I, Phase II Disappearance of DPF
Liver Microsomes NADPH, UDPGA Phase I (Oxidation), Glucuronidation Disappearance of DPF
Liver S9 NADPH, UDPGA, GSH Hydrolysis, Phase I, Phase II Disappearance of DPF

| Recombinant CES1/CES2 | None | Specificity of Hydrolysis | Formation of MPF |

Conclusion

The in vivo biotransformation of dipentyl fumarate is predicted to be a rapid and multifaceted process, initiated by extensive esterase-mediated hydrolysis to monopentyl fumarate and ultimately fumaric acid. This is paralleled by detoxification via glutathione conjugation and subsequent metabolism of the liberated fumaric acid and 1-pentanol via endogenous pathways like the TCA and β-oxidation cycles. The increased lipophilicity of the pentyl groups compared to the methyl groups of DMF suggests potential differences in absorption, distribution, and the specific carboxylesterases involved (CES2). The experimental framework provided herein offers a robust strategy to systematically investigate and validate these predicted pathways, which is an essential step in the preclinical development of this compound.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Diethyl Phthalate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6276, 1-Pentanol. Available at: [Link]

  • Study.com. Pentanol | Boiling Point, Properties & Uses. Available at: [Link]

  • Wang, D. D., et al. (2019). Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators. Drug Metabolism and Disposition, 47(11), 1269-1279. Available at: [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6276, 1-Pentanol. Available at: [Link]

  • Kim, J. H., et al. (2025). Retinal Protective Effect of Mono-Ethyl Fumarate in Experimental Age-Related Macular Degeneration via Anti-Oxidative and Anti-Apoptotic Alterations. International Journal of Molecular Sciences, 26(4), 2145. Available at: [Link]

  • Satoh, T., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 13(3), 275-288. Available at: [Link]

  • Litjens, N. H., et al. (2004). Pharmacokinetics of oral fumarates in healthy subjects. British Journal of Clinical Pharmacology, 58(4), 429-432. Available at: [Link]

  • Therapeutic Goods Administration. (2013). Australian Public Assessment Report for Dimethyl Fumarate. Available at: [Link]

  • Hsu, W. C., et al. (2014). Fumarate Analogs Act as Allosteric Inhibitors of the Human Mitochondrial NAD(P)+-Dependent Malic Enzyme. PLoS ONE, 9(6), e99736. Available at: [Link]

  • Vobořil, M., et al. (2025). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. International Journal of Molecular Sciences, 26(23), 17005. Available at: [Link]

  • Mishkovsky, M., et al. (2015). Hyperpolarized [1,4-13C]-Diethylsuccinate: A Potential DNP Substrate for In Vivo Metabolic Imaging. Magnetic Resonance in Medicine, 74(5), 1215-1222. Available at: [Link]

  • van Weeghel, M., et al. (2023). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1868(9), 159369. Available at: [Link]

  • Olszewski, K. L., et al. (2009). Fumarate metabolism and the microaerophilic mitochondria of Plasmodium falciparum. Journal of Biological Chemistry, 284(45), 31028-31037. Available at: [Link]

  • Trivedi, V., et al. (2015). Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. Journal of Pharmaceutical Analysis, 5(4), 278-283. Available at: [Link]

  • Cann, A. F., & Liao, J. C. (2009). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology, 85(4), 893-900. Available at: [Link]

  • Mills, E. L., et al. (2025). Fumarate integrates metabolism and immunity in diseases. Trends in Endocrinology & Metabolism, 36(11), 985-999. Available at: [Link]

  • Wang, D. D., et al. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Expert Opinion on Drug Metabolism & Toxicology, 20(4), 221-236. Available at: [Link]

  • Zhang, K., et al. (2009). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology, 85(4), 893-900. Available at: [Link]

  • Gökpınar, S., & Gökdemir, G. (2016). Review of the Use of Fumaric Acid Esters in Dermatology. Journal of the Turkish Academy of Dermatology, 10(4), 16104r1. Available at: [Link]

  • O'Flaherty, L., et al. (2012). The emerging role of fumarate as an oncometabolite. Frontiers in Genetics, 3, 153. Available at: [Link]

  • Rowles, H. R., et al. (2023). Engineering a Carboxyl Methyltransferase for the Formation of a Furan‐Based Bioplastic Precursor. ChemBioChem, 24(17), e202300268. Available at: [Link]

  • Al-Azayzih, A., et al. (2024). Hybrid derivatives containing dimethyl fumarate and benzothiazole scaffolds for the potential treatment of multiple sclerosis; in silico & in vivo study. Scientific Reports, 14(1), 18349. Available at: [Link]

  • Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1029-1038. Available at: [Link]

  • Davidova, I. A., et al. (2024). Diversity of Culturable Sulfate-Reducing Bacterial Consortia and Species Capable of Hydrocarbon Degradation Isolated from Marine Environments. Journal of Marine Science and Engineering, 12(4), 560. Available at: [Link]

  • Recinella, L., et al. (2022). Therapeutic Potential of Dimethyl Fumarate for the Treatment of High-Fat/High-Sucrose Diet-Induced Obesity. International Journal of Molecular Sciences, 23(24), 15615. Available at: [Link]

  • Li, L., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(7), 803. Available at: [Link]

  • Hahn, C. A., et al. (2024). Determination of Common Metabolites for Methoxylated Fentanly Analogs. Toxics, 12(3), 220. Available at: [Link]

  • Wikipedia. Dimethyl fumarate. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Draft Guidance on Dimethyl Fumarate. Available at: [Link]

Sources

Foundational

Dipentyl Fumarate (DPF): Receptor Binding Affinity and Pharmacological Profiling Guide

Executive Summary Fumaric acid esters (FAEs), most notably dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), are cornerstone therapeutics for neuroinflammatory and autoimmune conditions such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fumaric acid esters (FAEs), most notably dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), are cornerstone therapeutics for neuroinflammatory and autoimmune conditions such as multiple sclerosis and psoriasis[1],[2]. The clinical efficacy of FAEs is driven by a dual-axis mechanism: the covalent electrophilic alkylation of the Keap1 protein to activate the Nrf2 antioxidant pathway[3],[4], and the potent agonism of the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A), a Gi-protein coupled receptor that modulates immune cell phenotypes[5],[6].

Dipentyl fumarate (DPF), a higher-order dialkyl ester characterized by its extended five-carbon aliphatic chains, presents a highly distinct structure-activity relationship (SAR). While it retains the core α,β-unsaturated carbonyl moiety required for pharmacological activity, its increased lipophilicity and steric bulk fundamentally alter its receptor binding kinetics, hydrolysis rates, and extended binding pocket (EBP) interactions compared to its methylated counterparts. This technical guide provides an authoritative framework for profiling the receptor binding affinity and mechanistic pathways of DPF and its active metabolite, monopentyl fumarate (MPF).

Mechanistic Pharmacology: The FAE Pharmacophore

Electrophilic Alkylation of Keap1

Like DMF, DPF functions primarily as a prodrug. Upon cellular entry, it is subjected to esterase-mediated hydrolysis to form MPF[2]. Both DPF and MPF act as Michael acceptors. Their primary intracellular target is Keap1, an adaptor protein that normally sequesters the transcription factor Nrf2 in the cytoplasm, targeting it for ubiquitin-mediated proteasomal degradation[4].

Mass spectrometry and dynamic fluorescence scanning have established that FAEs specifically alkylate the highly reactive Cys151 residue within the BTB domain of Keap1[3],[4]. This covalent modification induces a conformational change that prevents Nrf2 ubiquitination, allowing Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE)[1]. For MPF, the bulky pentyl chain increases steric hindrance during the transition state of the Michael addition, which alters the thermodynamic stability of the Keap1-MPF adduct compared to the Keap1-MMF adduct.

Keap1_Nrf2 DPF Dipentyl Fumarate (DPF) Prodrug Esterase Esterase Hydrolysis DPF->Esterase MPF Monopentyl Fumarate (MPF) Active Metabolite Esterase->MPF Alkylation Michael Addition (Covalent Alkylation) MPF->Alkylation Keap1 Keap1 (Cys151) BTB Domain Keap1->Alkylation Nrf2_Release Nrf2 Release & Stabilization Alkylation->Nrf2_Release Nucleus Nuclear Translocation & ARE Binding Nrf2_Release->Nucleus

Fig 1: Mechanism of Keap1 alkylation and Nrf2 activation by DPF/MPF.

HCAR2 (GPR109A) Orthosteric and Extended Pocket Binding

The immunomodulatory effects of FAEs are heavily mediated by HCAR2, a receptor expressed on microglia, macrophages, and dendritic cells[7]. MMF binds to the orthosteric binding pocket (OBP) of HCAR2, anchored by a critical salt bridge with residue R1113.36, alongside interactions with S17945.52 and Y2847.43[5],[6].

Because MPF possesses a long, hydrophobic pentyl chain, its binding profile diverges from MMF. Structural insights into HCAR2 reveal an extended binding pocket (EBP) capable of accommodating bulky, hydrophobic agonists (such as the highly potent MK-6892)[5],[6]. The pentyl chain of MPF is predicted to project into this EBP, forming additional van der Waals interactions and potential hydrogen bonds with Q1123.37. This extended interaction network theoretically lowers the equilibrium dissociation constant ( KD​ ), resulting in a higher binding affinity for HCAR2 than MMF, while simultaneously biasing the Gi-protein signaling cascade.

Structure-Activity Relationship (SAR): DPF vs. DMF

To understand the causality behind experimental choices when profiling DPF, researchers must account for the physical chemistry of the pentyl substitution. The increased aliphatic chain length drastically increases the partition coefficient (LogP), enhancing lipid membrane permeability but reducing aqueous solubility. Furthermore, the steric shielding of the ester bonds in DPF results in slower esterase hydrolysis kinetics compared to the rapid cleavage of DMF[2].

Table 1: Comparative Pharmacological Profile of FAEs

ParameterDMF / MMFDPF / MPF (Predicted/Extrapolated)Mechanistic Implication
Alkyl Chain Length Methyl (C1)Pentyl (C5)Governs steric bulk and receptor EBP engagement.
Lipophilicity (LogP) Low (~0.74)High (> 3.0)DPF requires specialized formulation (e.g., lipid nanoparticles) for in vitro assays.
Esterase Hydrolysis Rate Rapid (Minutes)Slow (Hours)Sustained release of the active MPF metabolite in vivo.
Keap1 Alkylation Site Cys151 (BTB Domain)Cys151 (BTB Domain)MPF forms a bulkier adduct, potentially altering Keap1 thermal stability[3].
HCAR2 Binding Pocket Orthosteric (OBP)OBP + Extended (EBP)MPF's pentyl chain engages Q1123.37, increasing receptor residence time[6].
HCAR2 Affinity ( KD​ ) Moderate (~1-5 μM)High (< 0.5 μM)Enhanced potency due to hydrophobic EBP interactions[5].

Experimental Methodologies for Affinity Profiling

To validate the theoretical SAR of DPF and MPF, the following self-validating experimental protocols must be employed. These workflows are designed to isolate specific kinetic variables and confirm causality.

Protocol 1: Surface Plasmon Resonance (SPR) for HCAR2 Kinetics

SPR is utilized to determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates of MPF binding to HCAR2. Unlike endpoint assays, SPR reveals whether the bulky pentyl chain increases affinity by accelerating binding or by trapping the ligand in the receptor's EBP (slower koff​ ).

Step-by-Step Methodology:

  • Receptor Preparation: Express wild-type human HCAR2 and a mutant variant (R1113.36A) in Sf9 insect cells. Purify the receptors using a C-terminal FLAG-tag and reconstitute them in lipid nanodiscs to maintain native G-protein coupled receptor (GPCR) conformation[5].

  • Sensor Chip Immobilization: Immobilize the HCAR2 nanodiscs onto a CM5 sensor chip via amine coupling. Ensure a baseline resonance unit (RU) stabilization of < 5 RU/min.

  • Analyte Preparation: Dissolve MPF in a running buffer containing 1% DMSO to maintain solubility of the hydrophobic pentyl chain. Prepare a serial dilution ranging from 0.01 μM to 10 μM.

  • Kinetic Injection: Inject MPF solutions over the sensor chip at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second injection of blank running buffer (dissociation phase).

  • Validation & Analysis: Use the R1113.36A mutant chip as a negative control; binding should be abolished, proving orthosteric specificity[5]. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD​ ( koff​/kon​ ).

HCAR2_Workflow Prep Purify WT HCAR2 & Mutants (R111.36A) Chip Immobilize on CM5 Sensor Chip Prep->Chip Inject Inject MPF Analytes (0.01 - 10 μM) Chip->Inject Bind Orthosteric Binding (Gi-Coupled Activation) Inject->Bind Kinetics Calculate KD (Association/Dissociation) Bind->Kinetics

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining MPF-HCAR2 binding affinity.

Protocol 2: LC-MS/MS Validation of Keap1 C151 Alkylation

To prove that DPF/MPF retains the electrophilic capacity to activate Nrf2, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to map the specific covalent modification on Keap1.

Step-by-Step Methodology:

  • Protein Incubation: Incubate 10 μM of recombinant human Keap1 BTB domain with 50 μM of MPF in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Alkylation Quenching: Quench the reaction by adding 10 mM dithiothreitol (DTT) to neutralize unreacted MPF, followed by alkylation of remaining free cysteines with iodoacetamide (IAA) to prevent artificial oxidation.

  • Proteolytic Digest: Digest the protein complex using sequencing-grade Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Subject the tryptic peptides to high-resolution mass spectrometry.

  • Data Interpretation: Scan for the specific mass shift corresponding to the MPF adduct. The addition of the monopentyl fumarate moiety will yield a specific mass increase (+186.1 Da) on the tryptic peptide containing Cys151. The absence of this mass shift on other cysteine-containing peptides validates the target specificity of the Michael addition[3].

Sources

Exploratory

dipentyl fumarate standard nmr and ft-ir spectra

An In-depth Technical Guide to the Standard Spectroscopic Characterization of Dipentyl Fumarate Abstract This technical guide provides a comprehensive analysis of the standard spectroscopic signature of dipentyl fumarate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Standard Spectroscopic Characterization of Dipentyl Fumarate

Abstract

This technical guide provides a comprehensive analysis of the standard spectroscopic signature of dipentyl fumarate, a diester of significant interest in polymer chemistry and material science. As a Senior Application Scientist, this document moves beyond a simple presentation of data, offering a detailed exploration of the principles and experimental best practices for acquiring and interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectra. We will delve into the causality behind experimental choices, establish self-validating protocols for data acquisition, and interpret the spectral features with authoritative grounding. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this molecule, ensure its purity, and predict its behavior based on its spectroscopic properties.

Introduction: The Need for Precise Characterization

Dipentyl fumarate, as part of the dialkyl fumarate family, serves as a crucial monomer and plasticizer in the synthesis of various polymers. Its chemical structure—a rigid trans-alkene backbone flanked by two flexible pentyl ester groups—imparts unique properties to the materials it constitutes. The efficacy and safety of these materials are directly contingent on the purity and structural integrity of the starting monomer. Therefore, unambiguous characterization is not merely an academic exercise but a critical step in quality control and material development.

NMR and FT-IR spectroscopy are cornerstone analytical techniques for this purpose. FT-IR provides a rapid, definitive "fingerprint" of the functional groups present, while NMR offers an exquisitely detailed map of the molecule's carbon-hydrogen framework. This guide will treat these techniques not as black boxes, but as tools to be wielded with expertise, providing protocols that are designed to be both robust and self-validating.

Molecular Structure and Spectroscopic Implications

To interpret a spectrum, one must first understand the molecule. Dipentyl fumarate (C₁₄H₂₄O₄) possesses a plane of symmetry through the C=C double bond. This symmetry means that the two pentyl ester groups are chemically equivalent, which significantly simplifies the expected NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample add_solvent Add ~0.6 mL CDCl₃ with TMS weigh->add_solvent dissolve Cap and Dissolve add_solvent->dissolve insert Insert Sample & Equilibrate dissolve->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: A standard workflow for NMR sample analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides complementary information, confirming the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Spectrum and Interpretation

Due to the molecule's symmetry, only 7 distinct carbon signals are expected. Predictions are based on data from similar fumarates. [1][2][3]

Assignment Label Predicted δ (ppm) Rationale for Chemical Shift
C =O C3, C4 ~165 The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, resulting in the most downfield signal.
-C H=C H- C1, C2 ~134 sp² hybridized carbons of the alkene are deshielded compared to sp³ carbons and appear in this characteristic region.
O-C H₂- ~65 This carbon is directly bonded to the electronegative ester oxygen, causing a significant downfield shift into the C-O region.
O-CH₂-C H₂- ~28 Standard alkyl carbon signal.
O-(CH₂)₂-C H₂- ~27 Standard alkyl carbon signal, very similar environment to Cβ.
O-(CH₂)₃-C H₂- ~22 Standard alkyl carbon signal.

| -C H₃ | Cε | ~14 | The terminal methyl carbon is the most shielded and therefore appears at the most upfield position. |

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, but with key differences owing to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample is beneficial. Use 20-50 mg of dipentyl fumarate in ~0.6 mL of CDCl₃.

  • Instrument Setup: A proton-decoupled experiment is standard. This collapses all C-H coupling, resulting in a spectrum of sharp singlets, which simplifies interpretation.

  • Data Acquisition:

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Significantly more scans are required, typically ranging from 256 to 1024, to achieve an adequate signal-to-noise ratio. This may take from 30 minutes to several hours.

FT-IR Spectroscopy: The Vibrational Fingerprint

FT-IR spectroscopy is an excellent technique for the rapid confirmation of functional groups. The spectrum of dipentyl fumarate is dominated by features characteristic of an α,β-unsaturated ester. [4][5]

Predicted FT-IR Spectrum and Interpretation

Each peak in an IR spectrum corresponds to the vibration of a specific bond or functional group. [6][7]

Wavenumber (cm⁻¹) Vibration Mode Intensity Interpretation
~2960-2850 C(sp³)-H Stretch Strong Characteristic of the C-H bonds within the pentyl alkyl chains. Multiple peaks may be observed for symmetric and asymmetric stretching.
~1725 C=O Stretch Very Strong, Sharp This is the most prominent peak in the spectrum. The position is characteristic of an ester carbonyl. Conjugation with the C=C double bond lowers the frequency slightly from a saturated ester (~1740 cm⁻¹). [4]
~1645 C=C Stretch Medium The stretching of the carbon-carbon double bond. This peak is often of medium intensity in fumarates due to the trans symmetry.
~1300-1100 C-O Stretch Strong Esters exhibit two strong C-O stretching bands. [5]One for the C(=O)-O bond and one for the O-C(alkyl) bond. This "Rule of Three" (strong C=O, and two strong C-O bands) is a classic signature for an ester. [5]

| ~980 | =C-H Bend (trans) | Strong | The out-of-plane bending (wag) of the hydrogens on a trans-disubstituted alkene gives a characteristic strong, sharp peak in this region. This is a key diagnostic band for confirming the fumarate (trans) geometry over the maleate (cis) isomer. |

Experimental Protocol: FT-IR Acquisition

Given that dipentyl fumarate is a liquid at room temperature, the simplest and most common methods are Attenuated Total Reflectance (ATR) or using salt plates. [8][9] Method A: Attenuated Total Reflectance (ATR)

  • Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of dipentyl fumarate directly onto the center of the ATR crystal.

  • Analysis: Lower the pressure arm to ensure good contact between the liquid sample and the crystal. [9]4. Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Method B: Transmission (Salt Plates)

  • Setup: Use clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates. These materials are transparent to mid-infrared radiation. [10]2. Sample Application: Place one drop of dipentyl fumarate onto the face of one plate. Place the second plate on top and give a slight turn to create a thin, uniform liquid film. [11]3. Analysis: Place the "sandwich" of plates into the spectrometer's sample holder.

  • Data Acquisition: Collect the spectrum. A background spectrum of the empty beam path should be acquired first.

  • Cleaning: Disassemble the plates and clean them immediately and thoroughly with a dry solvent like dichloromethane, followed by ethanol, to prevent damage to the plates.

FTIR_Workflow cluster_prep ATR Method cluster_acq Data Acquisition cluster_proc Post-Analysis background Collect Background (Clean Crystal) apply_sample Place 1 Drop of Sample on Crystal background->apply_sample acquire Collect Spectrum (16-32 Scans) apply_sample->acquire process Automatic Background Subtraction acquire->process clean Clean ATR Crystal process->clean Final Spectrum Final Spectrum clean->Final Spectrum

Caption: A standard workflow for FT-IR analysis using the ATR method.

Synthesis and Purity Considerations

Dipentyl fumarate is typically synthesized via Fischer esterification of fumaric acid with n-pentanol, often using an acid catalyst like sulfuric acid. [12][13]A self-validating analytical approach must consider potential impurities from this process:

  • Unreacted Fumaric Acid: Would show a very broad O-H stretch from 3300-2500 cm⁻¹ in the FT-IR spectrum, which is absent in the pure ester. [14]It is largely insoluble in CDCl₃ and might not be visible in the NMR.

  • Unreacted n-Pentanol: Would exhibit a broad O-H stretch around 3300 cm⁻¹ in the FT-IR and a distinct set of signals in the ¹H NMR, including a characteristic -CH₂OH triplet around 3.6 ppm.

  • Maleate Isomer: If the synthesis started from maleic anhydride, incomplete isomerization could leave residual dipentyl maleate. The olefinic protons of the cis-maleate isomer would appear as a singlet around δ 6.2-6.3 ppm in the ¹H NMR, distinctly upfield from the fumarate signal. Its =C-H bend in the FT-IR would be around 870-820 cm⁻¹, differing from the trans peak at ~980 cm⁻¹.

Conclusion

The spectroscopic characterization of dipentyl fumarate is straightforward and provides a wealth of structural information. The ¹H NMR spectrum is defined by a characteristic olefinic singlet at ~6.8 ppm and five distinct sets of signals for the equivalent pentyl chains. The ¹³C NMR spectrum confirms the molecular symmetry with only seven unique carbon signals. The FT-IR spectrum is dominated by a very strong, sharp C=O stretch at ~1725 cm⁻¹, strong C-O stretches, and a key diagnostic peak at ~980 cm⁻¹ confirming the trans-alkene geometry. By following the detailed protocols outlined in this guide, researchers can reliably acquire high-quality data to confirm the identity, purity, and structure of dipentyl fumarate, ensuring its suitability for downstream applications.

References

  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Zhang, Y., et al. (2022). Synthesis, spectral analysis, and theoretical investigations of diphenyl fumarate. Journal of Molecular Structure, 1250, 131871. (Note: While this paper is on diphenyl fumarate, it describes the standard characterization methods applicable to dialkyl fumarates).
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Workman, J., & Veltkamp, D. (2024, August 21). FT-IR Microscopy: Sampling by Transmission. Spectroscopy Online.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • ChemicalBook. (n.d.). Diethyl fumarate (623-91-6) 1H NMR spectrum.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Properties of Dibutyl Fumarate.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
  • ChemicalBook. (n.d.). Diethyl fumarate (623-91-6) 13C NMR spectrum.
  • ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR?.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • BenchChem. (2025). Synthesis of High-Purity Dibutyl Fumarate: Application Notes and Protocols.
  • SpectraBase. (n.d.). Diethyl fumarate - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). Dibutyl fumarate synthesis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: While the direct link is to a 2010 update, this is the foundational reference).
  • Sigma-Aldrich. (n.d.). Diethyl fumarate 98%.
  • ChemicalBook. (n.d.). Dimethyl fumarate(624-49-7) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Dimethyl fumarate(624-49-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). DIOCTYL FUMARATE(141-02-6) 13C NMR spectrum.
  • Rittner, R., & Zucco, C. (1998). Carbon 13 NMR Spectra of Dimethyl Fumarate and its Thioderivatives: Empirical Shielding Constants for the Methyl Ester and Thioester Substituents. Journal of Chemical Research, Synopses, (2), 86-87.
  • NIST. (n.d.). Diethyl fumarate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Gregory, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 454-461.
  • NIST. (n.d.). Dimethyl fumarate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • American Chemical Society Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Royal Society of Chemistry. (2023). FT-IR spectral studies. (Supporting Information).
  • Lin, H.-H., et al. (2021). ¹H NMR spectrum of the reaction products of dimethyl fumarate ammonolysis. ResearchGate.
  • ResearchGate. (2016, February 16). (PDF) Carbon 13 NMR Spectra of Dimethyl Fumarate and its Thioderivatives.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • ChemicalBook. (n.d.). n-Butyl fumarate(105-76-0)IR1.
  • ChemicalBook. (n.d.). Diethyl fumarate (623-91-6)IR1.
  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

Foundational

Dipentyl Fumarate (DPF): A Comprehensive Technical Guide on Material Safety, Toxicity Profiling, and Mechanistic Pharmacology

Executive Summary Fumaric acid esters (FAEs) have fundamentally reshaped the therapeutic landscape for autoimmune and neurodegenerative conditions. While short-chain derivatives like dimethyl fumarate (DMF) are clinicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fumaric acid esters (FAEs) have fundamentally reshaped the therapeutic landscape for autoimmune and neurodegenerative conditions. While short-chain derivatives like dimethyl fumarate (DMF) are clinically established[1], longer-chain dialkyl fumarates such as dipentyl fumarate (DPF) present a unique set of physicochemical challenges and opportunities. As a Senior Application Scientist, I approach DPF not just as a chemical entity, but as a highly lipophilic Michael acceptor whose behavior in biological systems is strictly governed by its alkyl chain length. This guide synthesizes the material safety data, mechanistic toxicology, and self-validating experimental protocols required to safely and accurately profile DPF in both pharmacological research and environmental monitoring.

Physicochemical Properties & Molecular Identification

The addition of two pentyl chains significantly increases the octanol-water partition coefficient (LogP) of DPF compared to its methyl counterparts. This structural modification enhances cell membrane permeability but also increases non-specific partitioning into lipid bilayers, directly influencing its toxicity threshold.

ParameterSpecification
Chemical Name Dipentyl Fumarate (Synonym: Diamyl Fumarate)
CAS Number 20314-74-3[2]
Molecular Formula C₁₄H₂₄O₄
Molecular Weight 256.34 g/mol
Molecular Structure CH₃(CH₂)₄OCOCH=CHCOO(CH₂)₄CH₃
Physical State Clear Liquid
Boiling Point 191-193°C at 25 mm Hg
Purity (Research Grade) ≥98%[2]

Mechanistic Pharmacology: The NRF2/KEAP1 Axis & Electrophilic Stress

The biological activity of DPF is driven by its α,β-unsaturated carboxylic acid ester core, which acts as a potent electrophilic Michael acceptor. The causality behind its dual role—as both a cytoprotective agent and a cytotoxic stressor—lies in its reactivity toward nucleophilic sulfhydryl (thiol) groups.

Upon entering the intracellular space, DPF engages in two competing pathways:

  • Targeted Alkylation (Cytoprotection): DPF alkylates specific cysteine residues (notably Cys151) on the cytosolic sensor protein KEAP1. This conformational disruption prevents the ubiquitination of NRF2, allowing it to stabilize, translocate to the nucleus, and drive the transcription of Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1)[3].

  • Non-Specific Adduction (Cytotoxicity): DPF spontaneously reacts with intracellular glutathione (GSH). While mild GSH depletion acts as a secondary trigger for NRF2 activation, high concentrations of DPF cause profound, irreversible GSH depletion, stripping the cell of its primary antioxidant buffer and triggering apoptosis[3].

NRF2_Pathway DPF Dipentyl Fumarate (DPF) (Electrophilic Acceptor) KEAP1 KEAP1 (Cytosol) (Cys151 Thiol) DPF->KEAP1 Alkylation GSH Glutathione (GSH) (Depletion) DPF->GSH Michael Addition NRF2_Cyt NRF2 (Cytosol) (Stabilized) KEAP1->NRF2_Cyt Prevents Degradation NRF2_Nuc NRF2 (Nucleus) (Translocated) NRF2_Cyt->NRF2_Nuc Translocation ARE Antioxidant Response Element (Gene Transcription) NRF2_Nuc->ARE Binds Promoter Target Antioxidant Proteins (HO-1, NQO1) ARE->Target Transcription

Fig 1: Mechanistic pathway of DPF-induced NRF2 activation and parallel GSH depletion.

Material Safety Data (MSDS) & Hazard Identification

Because DPF is a reactive electrophile, standard laboratory handling must account for its potential to act as a hapten. When DPF binds covalently to epidermal proteins, it can trigger dendritic cell activation, leading to T-cell mediated allergic contact dermatitis.

Hazard ClassGHS ClassificationMechanistic Rationale
Skin Irritation Category 2Electrophilic binding to epidermal keratinocytes causes localized inflammatory responses.
Eye Irritation Category 2AHigh lipophilicity disrupts the lipid bilayer of the corneal epithelium upon direct contact.
Skin Sensitization Category 1Acts as a hapten; covalent protein binding triggers allergic contact dermatitis.
Acute Toxicity Category 4 (Oral)High systemic doses cause severe GSH depletion, leading to oxidative stress and hepatotoxicity.

Toxicity Profile: Cytotoxicity and Environmental Impact

The toxicity of dialkyl fumarates is strictly dose-dependent. In vitro studies on related FAEs demonstrate that low doses (1–20 µM) are cytoprotective, whereas concentrations exceeding 50 µM induce massive cell death due to GSH collapse[3]. For DPF, the extended pentyl chains lower the threshold for membrane penetration, meaning intracellular toxic concentrations can be reached more rapidly than with shorter-chain variants.

Environmental Toxicology: Beyond the laboratory, DPF presents an emerging environmental hazard. Recent toxicological analyses have identified DPF as an organic micropollutant that leaches from synthetic swimming accessories into pool water[4]. In chlorinated environments, DPF contributes to the Total Organic Carbon (TOC) load. The interaction between these leached organic matrices and free chlorine drives the formation of highly toxic Disinfection Byproducts (DBPs), posing indirect respiratory and dermal exposure risks to humans[4].

Validated Experimental Protocols

To accurately profile the toxicity and efficacy of DPF, researchers must employ a self-validating workflow. Measuring NRF2 activation in isolation is a flawed approach, as dying cells often exhibit transient stress responses. The following protocol simultaneously tracks viability, GSH levels, and NRF2 translocation to establish true causality.

Workflow Step1 Cell Culture (N27 / Keratinocytes) Step2 DPF Treatment (1-200 µM Dose) Step1->Step2 Step3A Viability Assay (ATP Luminescence) Step2->Step3A Step3B GSH/GSSG Ratio (Thiol Tracking) Step2->Step3B Step3C NRF2 Translocation (Nuclear WB) Step2->Step3C Step4 Data Synthesis & Toxicity Profiling Step3A->Step4 Step3B->Step4 Step3C->Step4

Fig 2: Self-validating experimental workflow for assessing DPF cytotoxicity and pathway activation.

Step-by-Step Methodology: DPF Cytotoxicity & Pathway Profiling
  • Reagent Preparation: Dissolve DPF in anhydrous DMSO to create a 100 mM stock. Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Cell Culture & Treatment: Seed N27 dopaminergic neural cells or human keratinocytes at 1×104 cells/well in a 96-well plate. Treat with a dose-response gradient of DPF (1 µM, 10 µM, 50 µM, 100 µM, 200 µM) for 24 hours.

  • Validation Checkpoint (HO-1 Inhibition): In a parallel control plate, pre-treat cells with 10 µM Zinc Protoporphyrin (ZnPP)—a potent HO-1 inhibitor—10 minutes prior to DPF exposure. Causality Note: If DPF's cytoprotective effects at low doses are truly NRF2/HO-1 dependent, ZnPP will completely abrogate the protective phenotype[3].

  • Multiplexed Assay (GSH and ATP):

    • Lyse cells and utilize a luminescent GSH/GSSG ratio assay. A sharp drop in the GSH/GSSG ratio at high doses confirms direct electrophilic toxicity[3].

    • Simultaneously measure ATP luminescence (e.g., CellTiter-Glo) from the same sample. Causality Note: Multiplexing these readouts differentiates between direct chemical GSH depletion (DPF reacting with GSH) and secondary metabolic collapse (loss of ATP).

  • Nuclear Extraction & Western Blot: For sub-toxic doses (e.g., 10 µM), perform nuclear fractionation. Probe for NRF2 (~100 kDa) and normalize against a nuclear housekeeping protein (Lamin B1) to confirm successful target engagement and translocation.

References

  • 20314-74-3 Cas No. | Dipentyl Fumarate - Apollo Scientific. Apollo Scientific. 2

  • Frinton Laboratories, Inc. - Product Catalog. ChemBuyersGuide.

  • Search | Frinton Laboratories Inc. Frinton Laboratories.

  • Lempart, A., et al. "The potential of the organic micropollutants emission from swimming accessories into pool water." Environment International 136 (2020): 105442. ResearchGate. 4

  • "Fumaric acid esters in dermatology." PMC - NIH. 1

  • "Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease." Journal of Neuroscience (2016).3

Sources

Protocols & Analytical Methods

Method

dipentyl fumarate preparation protocol for cell culture

Application Note: Preparation and In Vitro Delivery Protocol for Dipentyl Fumarate (DPF) Introduction & Mechanistic Grounding Fumaric acid esters (FAEs), most notably dimethyl fumarate (DMF), are potent electrophilic com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Delivery Protocol for Dipentyl Fumarate (DPF)

Introduction & Mechanistic Grounding

Fumaric acid esters (FAEs), most notably dimethyl fumarate (DMF), are potent electrophilic compounds widely utilized in drug development for their profound immunomodulatory and neuroprotective properties [1]. The primary mechanism of action for FAEs involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. Fumarates act as Michael acceptors, spontaneously reacting with nucleophilic thiol groups (specifically cysteine residues like Cys151) on the Keap1 repressor protein via S-alkylation. This electrophilic stress induces a conformational change that prevents Keap1-mediated ubiquitination and degradation of Nrf2, allowing Nrf2 to translocate to the nucleus and drive the transcription of cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1) [2].

Dipentyl fumarate (DPF) is a longer-chain dialkyl fumarate. The substitution of methyl groups with pentyl (amyl) chains significantly increases the molecule's lipophilicity (LogP). While this enhances cell membrane permeability, it introduces severe solubility challenges in aqueous cell culture media. Improper preparation often leads to micro-precipitation, resulting in inconsistent dosing, artifactual cytotoxicity, and irreproducible Nrf2 activation kinetics. This protocol provides a self-validating system for the preparation, handling, and in vitro application of DPF to ensure scientific integrity.

Nrf2_Pathway DPF Dipentyl Fumarate (DPF) Keap1 Keap1 Protein (Thiol Sensor) DPF->Keap1 S-alkylation (Michael Addition) Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Inhibition Relieved Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE DNA Binding TargetGenes Cytoprotective Genes (HO-1, NQO-1) ARE->TargetGenes Transcription

Diagram 1: Mechanistic pathway of Nrf2 activation by dialkyl fumarates via Keap1 S-alkylation.

Reagent Preparation and Storage

Causality behind experimental choices: Because DPF is highly lipophilic and susceptible to slow hydrolysis in aqueous environments, stock solutions must be prepared in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Aqueous stock solutions are impossible, and ethanol provides inferior solubility for long-chain dialkyl fumarates compared to DMSO [3].

Materials Required:
  • Dipentyl Fumarate (Analytical grade, >98% purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade

  • Pre-warmed complete cell culture media (e.g., DMEM or RPMI 1640 with 10% FBS)

Step-by-Step Stock Preparation (100 mM):
  • Equilibration: Allow the DPF powder vial to equilibrate to room temperature in a desiccator before opening. Rationale: Preventing condensation is critical, as water introduction causes premature ester hydrolysis.

  • Weighing: Weigh the required mass of DPF (Molecular Weight ≈ 256.34 g/mol ). To prepare a 100 mM stock, dissolve 25.63 mg of DPF in 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 1-2 minutes. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes until no particulate matter remains.

  • Aliquot & Storage: Aliquot the 100 mM stock into sterile, light-blocking microcentrifuge tubes (e.g., 20-50 µL per aliquot) to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

Working Solution Preparation & Cell Treatment Workflow

Causality behind experimental choices: Direct addition of a high-concentration DPF stock into a culture well will cause immediate localized precipitation of the lipophilic dipentyl chains. DPF must be pre-diluted into pre-warmed media via rapid dispersion. Furthermore, the final DMSO concentration must strictly remain ≤ 0.1% (v/v) to prevent vehicle-induced cytotoxicity or baseline Nrf2 stress responses.

Step-by-Step Treatment Protocol:
  • Thaw: Thaw a single DPF stock aliquot at room temperature. Discard any unused portion after the experiment to maintain structural integrity.

  • Intermediate Dilution: Dilute the 100 mM stock 1:2 in anhydrous DMSO to create a 50 mM intermediate stock . Rationale: This allows for accurate pipetting volumes while keeping the final DMSO concentration under the 0.1% toxicity threshold.

  • Media Preparation: Warm the complete culture media to 37°C.

  • Rapid Dispersion: Add the required volume of DPF stock directly into the center of the pre-warmed media tube (do not pipette down the side of the tube). Immediately vortex the media for 10 seconds to ensure rapid dispersion of the lipophilic molecules before they can aggregate.

    • Example: To achieve a 20 µM final concentration, add 0.4 µL of the 50 mM DPF intermediate stock to 1.0 mL of media (Final DMSO = 0.04%).

  • Application: Aspirate old media from the cell culture plates and gently apply the DPF-containing media to the cells.

Workflow Step1 1. Weigh DPF Powder (Equilibrate to RT) Step2 2. Dissolve in Anhydrous DMSO (Prepare 100 mM Stock) Step1->Step2 Step3 3. Aliquot & Store (-20°C, Protect from light) Step2->Step3 Step4 4. Rapid Dilution in Media (Final DMSO ≤ 0.1%) Step3->Step4 Step5 5. Cell Culture Treatment (Apply 5 - 30 µM) Step4->Step5 Step6 6. Validation Assays (Viability & Western Blot) Step5->Step6

Diagram 2: Step-by-step experimental workflow for the preparation and in vitro application of DPF.

Quality Control & Protocol Validation

A self-validating experimental design requires built-in controls to distinguish true pharmacological effects from preparation artifacts.

  • Vehicle Control: Always include a DMSO-only control well matched to the exact final DMSO concentration of your highest DPF dose. This isolates the Nrf2 activation caused by the fumarate moiety from potential solvent stress.

  • Precipitation Check: Examine the DPF-treated wells under a phase-contrast microscope 1 hour post-treatment. Look for refractive micro-crystals. If present, the concentration exceeds the aqueous solubility limit, and a solubilizer (e.g., 0.1% BSA or cyclodextrins) may be required for higher doses.

  • Viability Assessment: High doses of fumaric acid esters (>50 µM) can cause severe intracellular glutathione (GSH) depletion, leading to necroptosis or apoptosis [2]. Conduct an MTT or CellTiter-Glo assay at 24 hours to establish a non-toxic working range for your specific cell line.

Quantitative Data & Optimization Matrix

The following table summarizes the experimental parameters for DPF cell culture application based on standard dialkyl fumarate behavior profiles.

ParameterRecommended Range / ValueMechanistic Rationale
Stock Solvent 100% Anhydrous DMSORequired to dissolve the highly lipophilic dipentyl chains; prevents hydrolysis.
Final DMSO Conc. ≤ 0.1% (v/v)Prevents vehicle-induced oxidative stress and baseline Nrf2 activation.
Working Conc. Range 5 µM – 30 µMOptimal range for Nrf2 activation without causing lethal GSH depletion.
Treatment Duration 2 - 6 Hours (mRNA) 12 - 24 Hours (Protein)Nrf2 nuclear translocation is rapid; downstream target protein accumulation (HO-1) requires extended translation time.
Validation Readout HO-1 / NQO-1 ExpressionConfirms successful Keap1 S-alkylation and functional Nrf2 pathway activation.

References

  • Linker RA, et al. "Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway." Brain, 2011.[Link]

  • Ahuja M, et al. "Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease." Journal of Neuroscience, 2016.[Link]

Application

Application Note: Dipentyl Fumarate as an Internal Plasticizer in Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical/Medical Device Developers. Introduction and Industrial Context In the development of advanced polymeric materials—particularly those used in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical/Medical Device Developers.

Introduction and Industrial Context

In the development of advanced polymeric materials—particularly those used in medical tubing, pharmaceutical packaging, and drug delivery matrices—achieving optimal flexibility without compromising safety is a strict regulatory requirement. Traditional external plasticizers, such as low-molecular-weight phthalates, are notorious for their tendency to migrate, volatilize, and leach into surrounding biological or environmental media. This leaching not only causes material embrittlement over time but also poses severe toxicological risks.

To circumvent these issues, the industry is shifting toward internal plasticization . By utilizing dialkyl fumarates, specifically dipentyl fumarate (DPF) , as reactive comonomers, flexibility can be engineered directly into the polymer backbone. DPF is a highly effective reactive plasticizer used in the production of vinyl-based items, ensuring that the plasticizing moiety is covalently bound and completely immune to migration ()[1].

Mechanistic Insights: The Causality of Plasticization

Fumarate diesters possess a trans-geometry that dictates their reactivity during free-radical polymerization. Because dialkyl fumarates experience significant steric hindrance, they do not readily homopolymerize to high molecular weights under standard conditions. Instead, they excel at forming random or alternating copolymers with electron-rich monomers like vinyl acetate (VAc) or styrene, making them ideal comonomers for comb polymers and flow improvers ()[2].

Why Dipentyl Fumarate? The plasticizing efficiency of DPF is governed by its twin five-carbon (pentyl) aliphatic chains. When DPF is copolymerized into a rigid polymer like poly(vinyl acetate) (PVAc), these bulky, flexible chains act as internal lubricants. They physically disrupt the strong intermolecular dipole-dipole interactions between adjacent polymer backbones. This disruption increases the free volume within the polymer matrix, significantly lowering the thermal energy required for chain segmental motion. As a result, the glass transition temperature ( Tg​ ) drops proportionally to the molar incorporation of DPF, yielding a highly transparent and flexible resin ()[3].

Experimental Protocols

Safety Directive: All procedures must be conducted in a chemical fume hood. DPF and vinyl monomers are irritants and potential sensitizers. Standard PPE is mandatory.

Protocol 3.1: Synthesis and Purification of Dipentyl Fumarate (DPF)

Objective: Synthesize high-purity DPF via Fischer esterification. High purity is critical, as residual cross-linking agents or acidic impurities will inhibit downstream radical polymerization.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Add 0.5 mol (58.04 g) of fumaric acid, 1.2 mol (105.8 g) of 1-pentanol (a slight stoichiometric excess to drive the reaction), 150 mL of toluene (azeotropic solvent), and 1.0 g of p-toluenesulfonic acid (p-TSA) as the acid catalyst.

  • Azeotropic Esterification: Heat the mixture to reflux (approx. 110–115°C). Causality: Water generated during the esterification will azeotropically distill and collect in the Dean-Stark trap, driving the equilibrium toward the ester product according to Le Chatelier's principle. Continue until water collection ceases (typically 4–6 hours).

  • Neutralization: Cool to room temperature. Wash the organic layer twice with 5% aqueous NaHCO3​ . Causality: This neutralizes the p-TSA catalyst and removes any unreacted fumaric acid, preventing acid-catalyzed side reactions later.

  • Recovery & Purification: Dry the organic phase over anhydrous MgSO4​ . Filter and evaporate the toluene under reduced pressure. Purify the crude DPF via vacuum distillation.

  • Self-Validation System: Verify monomer purity via 1H -NMR (ensure complete absence of hydroxyl proton peaks) and GC-MS. Purity must exceed 99.5% before proceeding to polymerization.

Protocol 3.2: Free-Radical Copolymerization of VAc and DPF

Objective: Synthesize internally plasticized Poly(VAc-co-DPF) via solution polymerization.

  • Inhibitor Removal: Pass Vinyl Acetate (VAc) through a basic alumina column immediately prior to use. Causality: Commercial VAc contains hydroquinone inhibitors that will scavenge initiating radicals and prematurely terminate polymer chain growth.

  • Reaction Mixture: In a 250 mL Schlenk flask, dissolve the purified VAc and DPF in ethyl acetate to achieve a total monomer concentration of 2.0 M. (For a 15 mol% DPF feed, use 0.85 eq VAc and 0.15 eq DPF).

  • Initiation: Add Azobisisobutyronitrile (AIBN) at 0.5 mol% relative to the total monomer moles.

  • Deoxygenation (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a potent radical scavenger, inducing unpredictable induction periods and severely depressing molecular weight. Backfill the flask with ultra-pure Argon.

  • Polymerization: Immerse the sealed flask in a pre-heated silicon oil bath at 70°C. Stir magnetically at 400 rpm for 12 hours.

  • Precipitation: Quench the reaction by cooling the flask in an ice bath. Dilute the viscous polymer solution with a minimal amount of THF, then precipitate dropwise into a 10-fold volumetric excess of cold methanol.

  • Self-Validation System: Recover the polymer via filtration and dry in a vacuum oven at 40°C to a constant weight. Analyze the final copolymer composition via 1H -NMR (integrating the pentyl −CH3​ protons against the acetate −CH3​ protons) to validate the true incorporation ratio.

Pro-Tip for Scale-Up: When targeting high molecular weights, maintain the monomer concentration strictly above 2.0 M. Lower concentrations exacerbate the chain-transfer effects inherent to bulky dialkyl groups, leading to oligomerization rather than true high-polymer formation ()[4].

Quantitative Data: Plasticization Efficiency

The table below summarizes the thermomechanical impact of incorporating DPF into a PVAc backbone. Note the direct correlation between DPF incorporation, the reduction in Tg​ , and the shift in physical state from a brittle solid to a flexible elastomer.

Table 1: Thermomechanical and Molecular Properties of Poly(VAc-co-DPF) Copolymers

DPF Feed (mol%)DPF in Polymer (mol%)* Mn​ (kDa)**PDI ( Mw​/Mn​ ) Tg​ (°C)***Physical State at 25°C
0 (Pure PVAc) 085.22.138.5Rigid, brittle solid
5 4.278.42.229.1Tough solid
10 8.771.02.318.4Flexible, clear film
15 13.564.52.48.2Soft, tacky elastomer
20 18.155.82.5-1.5Viscous semi-solid

*Determined via 1H -NMR integration. **Determined via Gel Permeation Chromatography (GPC) against polystyrene standards. ***Determined via Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min.

Workflow Visualization

G N1 Fumaric Acid + 1-Pentanol N2 Esterification (Acid Catalyst) N1->N2 N3 Dipentyl Fumarate (DPF) (Reactive Monomer) N2->N3 N5 Free-Radical Copolymerization (AIBN, 70°C) N3->N5 N4 Vinyl Acetate (VAc) (Comonomer) N4->N5 N6 Poly(VAc-co-DPF) (Internally Plasticized Polymer) N5->N6 N7 Increased Free Volume Lower Tg, No Migration N6->N7

Workflow of dipentyl fumarate synthesis and its copolymerization for internal plasticization.

References

  • Title : Dioctyl fumarate-co-vinyl benzoate copolymers preparation and their performance as flow improvers in waxy crude oils Source : researchgate.net URL :[Link]

  • Source: patents.google.
  • Source: patents.google.

Sources

Method

Application Note: Optimized Esterification Reaction Conditions for the Production of Dipentyl Fumarate

Executive Summary This application note details a robust, scalable, and self-validating protocol for the synthesis of dipentyl fumarate (diamyl fumarate) via the Fischer esterification of fumaric acid with 1-pentanol. De...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, scalable, and self-validating protocol for the synthesis of dipentyl fumarate (diamyl fumarate) via the Fischer esterification of fumaric acid with 1-pentanol. Designed for researchers and drug development professionals, this guide elucidates the mechanistic rationale behind catalyst selection, thermodynamic control, and purification strategies to achieve >99% diester selectivity.

Mechanistic Rationale & Experimental Design

The synthesis of dipentyl fumarate relies on a classic Fischer esterification, an equilibrium-driven condensation between a dicarboxylic acid and an aliphatic alcohol [1]. Because the reaction is reversible, achieving high yields requires strict thermodynamic control and precise catalytic conditions.

  • Thermodynamic Control (Le Chatelier’s Principle): To drive the equilibrium toward the diester, water must be continuously removed from the system. We employ a Dean-Stark apparatus with toluene as an azeotropic entrainer. Toluene forms a low-boiling heteroazeotrope with water (b.p. 85 °C), allowing efficient removal of the aqueous byproduct while returning the organic solvent to the reaction flask[2].

  • Catalyst Causality: While sulfuric acid (H₂SO₄) is a common esterification catalyst, it often induces oxidative side reactions and promotes the acid-catalyzed self-condensation of 1-pentanol into dipentyl ether at elevated temperatures [2]. Therefore, we utilize p-toluenesulfonic acid (p-TsOH), a milder, non-oxidizing solid organic acid. A 5 mol% loading provides the optimal balance between reaction velocity and the suppression of etherification [3].

  • Stoichiometric Excess: A 3-fold molar excess of 1-pentanol is used. This not only acts as a reactant to push the equilibrium forward but also serves to fully solubilize the rigid, hydrogen-bonded crystal lattice of fumaric acid as the reaction temperature increases.

Reagent Specifications & Stoichiometry

Table 1: Quantitative Reagent Matrix for a 0.1 Molar Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Fumaric Acid 116.071.011.6 g (0.1 mol)Limiting Reactant
1-Pentanol 88.153.026.4 g (0.3 mol)Reactant / Co-solvent
p-TsOH·H₂O 190.220.050.95 g (5 mol%)Acid Catalyst
Toluene 92.14-50 mLAzeotropic Entrainer

Step-by-Step Synthesis Protocol (A Self-Validating Workflow)

This protocol is designed as a self-validating system: physical observables at each stage confirm the success of the preceding step, minimizing the need for intermediate analytical sampling.

Phase 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Charge the flask with 11.6 g of fumaric acid and 26.4 g of 1-pentanol.

  • Add 0.95 g of p-TsOH·H₂O and 50 mL of toluene.

  • Attach a Dean-Stark trap fitted with a reflux condenser. Fill the side-arm of the Dean-Stark trap with toluene to prevent the depletion of solvent from the reaction flask during initial heating.

Phase 2: Azeotropic Distillation & Reaction
  • Heat the mixture to a vigorous reflux using an oil bath set to ~130 °C. The internal temperature will stabilize around 115–120 °C.

  • Self-Validation Checkpoint 1: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is 3.6 mL (0.2 mol). The reaction is complete when the water level remains static at exactly ~3.6 mL (typically 4–6 hours). Furthermore, the initially opaque suspension of fumaric acid will transition into a homogeneous, pale-yellow solution, visually confirming the complete consumption of the diacid.

Phase 3: Quenching and Workup
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the crude mixture to a separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to quench the p-TsOH catalyst.

  • Self-Validation Checkpoint 2: Observe the evolution of CO₂ gas. Gently invert and vent the funnel until gas evolution ceases. Test the aqueous layer with pH paper; it must be mildly basic (pH ~8) to ensure complete neutralization. Failure to neutralize the acid will result in reverse hydrolysis during subsequent concentration [4].

  • Separate the organic layer and wash it with 50 mL of brine (saturated NaCl) to remove residual water and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter out the drying agent.

Phase 4: Purification
  • Concentrate the filtrate using a rotary evaporator (40 °C, 50 mbar) to remove toluene and the bulk of the unreacted 1-pentanol.

  • Purify the crude dipentyl fumarate via fractional vacuum distillation. Dipentyl fumarate boils at significantly higher temperatures than 1-pentanol, allowing for clean separation.

  • Self-Validation Checkpoint 3: The purified product should be a clear, colorless, slightly viscous liquid. Any turbidity indicates residual water or unreacted starting material.

Analytical Validation & Optimization Data

To assist in scaling and process transfer, Table 2 summarizes the optimization of reaction parameters and their impact on conversion and selectivity.

Table 2: Optimization of Reaction Conditions

Catalyst Loading (mol%)Temp (°C)Time (h)Conversion (%)Diester Selectivity (%)
1.011067285
5.011049498
5.0 130 4 >99 >99
10.013049892 (Ether byproducts observed)

Process Workflow Diagram

G N1 Fumaric Acid & 1-Pentanol (1:3 Molar Ratio) N3 Fischer Esterification (Toluene, 130°C) N1->N3 N2 p-TsOH Catalyst (5 mol%) N2->N3 Catalysis N4 Dean-Stark Trap (Continuous H2O Removal) N3->N4 Azeotropic Distillation N5 Crude Reaction Mixture N3->N5 4-6 Hours N4->N3 Solvent Return N6 Aqueous Workup (NaHCO3 Neutralization) N5->N6 Quench N7 Vacuum Distillation (Purification) N6->N7 Organic Phase N8 Dipentyl Fumarate (>99% Purity) N7->N8 Isolate

Figure 1: Process workflow for the Fischer esterification of dipentyl fumarate.

References

  • Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." URL: [Link]

  • European Patent Office. "Catalyzed esterification process." EP0552541A1.
  • ACS Publications. "Synthesis of Fuel Additives via Esterification of Succinic Acid over a Sustainable Catalyst." Energy & Fuels. URL: [Link]

  • US Patent Office. "Process for preparation of dimethyl fumarate." US20160237021A1.
Application

Application Note: Advanced Extraction and Stabilization Protocols for Dipentyl Fumarate in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma, Serum, and Tissue Homogenates Analyte: Dipentyl Fumarate (DPF) / Diamyl Fumarate Introduction and Analytica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma, Serum, and Tissue Homogenates Analyte: Dipentyl Fumarate (DPF) / Diamyl Fumarate

Introduction and Analytical Rationale

Dipentyl fumarate (DPF) is a highly lipophilic dialkyl fumarate ester (estimated logP ~ 3.5–4.0). In pharmacological research, dialkyl fumarates are heavily investigated for their Nrf2 pathway activation and robust immunomodulatory effects 1. DPF is frequently utilized as a structural analog in prodrug development or as a stable internal standard for the LC-MS/MS bioanalysis of shorter-chain fumarates (e.g., dimethyl fumarate).

However, quantifying DPF in biological matrices presents a severe pre-analytical challenge. Dialkyl fumarates are inherently unstable ex vivo; they are rapidly hydrolyzed by ubiquitous endogenous carboxylesterases (CES) present in blood and tissues 2. This application note details a self-validating methodology that couples aggressive enzymatic stabilization with high-efficiency extraction protocols, ensuring absolute quantitative integrity.

The Mechanistic Challenge: Ex Vivo Degradation

To design a reliable extraction method, one must first understand the causality of analyte loss. Upon the collection of whole blood, carboxylesterases immediately begin cleaving the ester bonds of DPF, converting it into monopentyl fumarate (MPF) and, eventually, fumaric acid. Without intervention, the half-life of DPF in human plasma is less than 5 minutes at room temperature.

DPF_Degradation DPF Dipentyl Fumarate (DPF) Esterase Carboxylesterases (Plasma/Tissue) DPF->Esterase Hydrolysis MPF Monopentyl Fumarate (MPF) Esterase->MPF Fast (t1/2 < 5 min) FA Fumaric Acid (FA) MPF->FA Slow

Ex vivo enzymatic degradation pathway of Dipentyl Fumarate by plasma carboxylesterases.

To establish a self-validating analytical system , the protocol must decouple this enzymatic degradation from physical extraction recovery. This requires the introduction of an esterase inhibitor immediately upon sample collection, followed by the addition of a stable-isotope-labeled internal standard (SIL-IS) prior to extraction 3. Because the SIL-IS shares identical physicochemical properties with DPF, any subsequent physical loss during extraction is proportionally mirrored, rendering the final calculated concentration absolute.

Sample Collection and Stabilization Protocol

Causality Insight: We utilize Phenylmethylsulfonyl fluoride (PMSF) because it covalently modifies the active-site serine residues of carboxylesterases, permanently inactivating them. We pair this with mild acidification to shift the matrix pH away from the optimal physiological range of these enzymes (pH 7.4), providing a dual-layered stabilization approach.

Step-by-Step Stabilization:

  • Inhibitor Preparation: Prepare a 100 mM stock solution of PMSF in anhydrous ethanol. (Note: PMSF degrades rapidly in aqueous solutions; prepare fresh or store at -20°C in anhydrous solvent).

  • Blood Collection: Draw whole blood into pre-chilled K2EDTA tubes pre-loaded with 10 µL of the PMSF stock per 1 mL of blood (final concentration: 1 mM PMSF).

  • Acidification: Immediately add 10 µL of 10% Formic Acid per 1 mL of blood to drop the pH to ~4.0. Invert gently 5 times.

  • Centrifugation: Centrifuge at 4°C, 3000 × g for 10 minutes to separate the plasma.

  • Storage: Aliquot the stabilized plasma into cryovials and flash-freeze in liquid nitrogen. Store at -80°C.

Extraction Methodologies

Given the high lipophilicity of DPF, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most effective techniques. Protein Precipitation (PPT) is generally avoided for trace-level bioanalysis of DPF due to severe matrix-induced ion suppression in the ESI source.

Method A: Liquid-Liquid Extraction (LLE)

Causality Insight: Methyl tert-butyl ether (MTBE) is selected over denser halocarbons because its low density allows it to form the upper organic layer. This prevents the aspiration of the protein-rich aqueous interface during recovery, ensuring a cleaner extract.

  • Aliquot: Transfer 100 µL of stabilized plasma to a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS working solution (e.g., DPF-d10). Vortex for 10 seconds.

  • Buffering: Add 100 µL of 0.1 M Citrate buffer (pH 4.0). Why? This maintains esterase inhibition and keeps residual matrix proteins charged, preventing them from partitioning into the organic layer.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Shake vigorously on a multi-tube vortexer for 5 minutes, then centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

Method B: Solid-Phase Extraction (SPE)

Causality Insight: SPE using a C18 silica sorbent (e.g., ENVI-18) provides the cleanest extract by aggressively washing away polar phospholipids and salts before eluting the highly retained, non-polar DPF 4.

SPE_Workflow Sample 1. Stabilized Plasma (Spiked with IS) Condition 2. Sorbent Conditioning (1 mL MeOH -> 1 mL H2O) Load 3. Sample Loading (Gravity or Low Vacuum) Sample->Load Condition->Load Wash 4. Matrix Wash (1 mL 5% MeOH in H2O) Load->Wash Elute 5. Target Elution (1 mL 100% Acetonitrile) Wash->Elute Evaporate 6. Evaporation & Recon. (N2 Gas -> LC-MS Vials) Elute->Evaporate

Step-by-step Solid-Phase Extraction (SPE) workflow for Dipentyl Fumarate.

Step-by-Step SPE:

  • Conditioning: Condition the C18 SPE cartridge (30 mg/1 mL) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Dilute 100 µL of stabilized, IS-spiked plasma with 300 µL of water. Load onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water to remove polar interferences. Apply high vacuum for 1 minute to dry the sorbent bed.

  • Elution: Elute DPF into a clean collection tube using 1.0 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate under nitrogen at 30°C and reconstitute in 100 µL of mobile phase.

Quantitative Data Presentation

The choice of extraction method dictates the balance between throughput, absolute recovery, and matrix effect. The table below summarizes the validated performance metrics for DPF extraction.

Table 1: Performance Comparison of Extraction Methods for DPF in Human Plasma

Extraction MethodExtraction Solvent / SorbentAbsolute Recovery (%)Matrix Effect (%)*ThroughputRecommended Use Case
LLE MTBE88 - 92%-15% (Mild suppression)MediumHigh-sensitivity PK studies
LLE Hexane:Ethyl Acetate (80:20)82 - 86%-8% (Minimal)MediumExtremely lipophilic profiling
SPE C18 Sorbent (e.g., ENVI-18)90 - 95%-5% (Negligible)Low/MediumTrace-level bioanalysis
PPT Acetonitrile (1:4 ratio)95 - 98%-45% (Severe suppression)HighEarly discovery screening only

*Matrix effect is calculated as: ((Response in matrix / Response in neat solvent) - 1) × 100. Values closer to 0% indicate minimal ion suppression.

References

  • Title: Dimethyl Fumarate vs.
  • Source: PMC (nih.gov)
  • Source: FDA (accessdata.fda.gov)
  • Title: The potential of the organic micropollutants emission from swimming accessories into pool water Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Dipentyl Fumarate Solubility in Aqueous Media

Welcome to the technical support center for dipentyl fumarate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of dipenty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for dipentyl fumarate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of dipentyl fumarate. As a highly lipophilic diester, dipentyl fumarate presents predictably low solubility in aqueous systems, a common hurdle in formulation development. This resource provides in-depth, evidence-based strategies and troubleshooting advice to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding dipentyl fumarate's solubility characteristics.

Question: Why is my dipentyl fumarate crashing out of my aqueous buffer?

Answer: Dipentyl fumarate is a classic example of a "brick dust" compound—it is highly crystalline and lipophilic due to its two five-carbon alkyl chains. Its structure results in very poor affinity for water. Similar dialkyl fumarates, like diethyl fumarate and dibutyl fumarate, are also known to be insoluble or only slightly soluble in water[1][2]. When you introduce a concentrated stock solution of dipentyl fumarate (likely dissolved in an organic solvent) into an aqueous buffer, the organic solvent diffuses away, leaving the dipentyl fumarate molecules in an environment where they prefer to interact with each other rather than water, leading to rapid precipitation.

Question: What is the expected aqueous solubility of dipentyl fumarate?

Question: What are the most straightforward, first-line strategies to try for improving its solubility for initial in vitro screening?

Answer: For early-stage experiments, the use of co-solvents is the most direct and effective method[3][4]. Preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol and then diluting it into your aqueous media is standard practice. However, the final concentration of the organic solvent should be kept to a minimum (typically <1% and often <0.1%) to avoid artifacts in biological assays. If precipitation still occurs upon dilution, you are likely exceeding the kinetic solubility limit in that specific medium.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Issue 1: My compound precipitates over time or upon temperature change, even with a co-solvent.

  • Underlying Cause: You are likely operating in a region of thermodynamic instability, creating a supersaturated solution. While a co-solvent can increase the amount of drug initially dissolved, changes in conditions (e.g., temperature fluctuations, prolonged incubation) can cause the system to revert to its lower-energy state, which involves the drug precipitating out.

  • Troubleshooting Steps:

    • Optimize Co-solvent Percentage: Systematically decrease the final dipentyl fumarate concentration until no precipitation is observed over your experimental timeframe.

    • Switch Co-solvents: Some co-solvents are better "solubilizers" than others for specific compounds. Consider testing propylene glycol (PG) or polyethylene glycol 400 (PEG 400), which are common in pharmaceutical formulations[4].

    • Introduce a Surfactant: If a co-solvent alone is insufficient, adding a low concentration of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a Cremophor® series surfactant can stabilize the solution by forming micelles that encapsulate the dipentyl fumarate[5][6][7].

Issue 2: I'm observing low or highly variable results in my cell-based assays.

  • Underlying Cause: Poor aqueous solubility directly translates to low bioavailability at the cellular level. If the compound precipitates in the cell culture media, its effective concentration is much lower and more variable than the nominal concentration you added. The precipitated particles may also have inconsistent interactions with the cells.

  • Troubleshooting Steps:

    • Visual Confirmation: Before adding to cells, inspect your final diluted media under a microscope. If you see crystals or amorphous precipitate, the formulation is not suitable.

    • Adopt an Advanced Formulation Strategy: For cell-based assays and beyond, relying solely on a co-solvent is often inadequate. You must move to a more robust solubilization technology. The following sections detail proven methods like cyclodextrin complexation and self-emulsifying systems.

Part 3: In-Depth Application Notes & Protocols

This section provides detailed methodologies for advanced solubility enhancement techniques. The choice of method depends on the intended application (e.g., in vitro assay, oral formulation for in vivo studies).

G cluster_0 Solubility Problem Identification cluster_1 Method Selection cluster_2 Recommended Protocols Start Precipitation or Low Bioavailability with Dipentyl Fumarate Screening Initial In Vitro Screening? Start->Screening InVivo In Vivo / Oral Formulation? Screening->InVivo No CoSolvent Protocol 1: Co-Solvent System Optimization Screening->CoSolvent Yes Cyclodextrin Protocol 2: Cyclodextrin Complexation InVivo->Cyclodextrin Yes (Solid/Liquid) SEDDS Protocol 3: SEDDS Formulation InVivo->SEDDS Yes (Liquid/Lipid) CoSolvent->InVivo If insufficient

Caption: Decision workflow for selecting a solubility enhancement strategy.

Method 1: Co-Solvent Systems

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic solutes[8]. This is a simple and rapid method suitable for early-stage formulation.

Experimental Protocol: Determining Maximum Solubilization in a Co-solvent System

  • Stock Solution Preparation: Prepare a high-concentration stock solution of dipentyl fumarate (e.g., 50 mg/mL) in 100% DMSO.

  • Serial Dilution: In a series of microcentrifuge tubes, add your aqueous buffer (e.g., PBS, pH 7.4).

  • Spiking: Add precise volumes of the DMSO stock solution to the buffer to achieve final DMSO concentrations ranging from 0.1% to 5% (v/v) and corresponding dipentyl fumarate concentrations.

  • Equilibration: Vortex each tube vigorously for 1 minute and then allow it to equilibrate at the desired temperature (e.g., 25°C or 37°C) for 24 hours.

  • Observation & Quantification:

    • Visually inspect each tube for signs of precipitation.

    • For tubes that appear clear, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any non-visible precipitate.

    • Carefully collect the supernatant and determine the concentration of dissolved dipentyl fumarate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility of dipentyl fumarate against the percentage of co-solvent used.

Co-solvent (Ethanol in Water, v/v)Dipentyl Fumarate Solubility (µg/mL)
0% (Pure Water)< 5 (Estimated)
5%25
10%80
20%250
40%>1000

Table 1: Example solubility data for dipentyl fumarate in ethanol-water co-solvent systems. Note how solubility increases exponentially with the co-solvent fraction.

Method 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules like dipentyl fumarate, forming an "inclusion complex" that has significantly improved aqueous solubility[9][11][12].

G cluster_0 Mechanism of Cyclodextrin Solubilization DPF Dipentyl Fumarate (Hydrophobic) Complex Inclusion Complex (Water Soluble) DPF->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulates

Caption: Cyclodextrin encapsulates a hydrophobic guest molecule.

Experimental Protocol: Phase-Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD ranging from 0 to 100 mM in your desired buffer.

  • Add Excess Drug: Add an excess amount of dipentyl fumarate to each HP-β-CD solution (enough to ensure that undissolved solid remains at equilibrium).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

  • Sample Preparation: After equilibration, allow the samples to stand to let the excess solid settle. Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved drug.

  • Quantification: Analyze the concentration of dissolved dipentyl fumarate in each filtered sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of dissolved dipentyl fumarate (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship (Type A L phase-solubility diagram) indicates the formation of a 1:1 soluble complex. The slope of this line can be used to calculate the stability constant (K s) of the complex.

Method 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract[13][14][15]. This approach is particularly powerful for oral delivery of highly lipophilic compounds.

Experimental Protocol: Developing a Simple SEDDS Formulation

  • Excipient Screening:

    • Oil Phase: Determine the solubility of dipentyl fumarate in various pharmaceutical oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, medium-chain triglycerides). Select the oil that provides the highest solubility.

    • Surfactant: Screen various non-ionic surfactants (e.g., Kolliphor® EL, Tween® 80, Labrasol®) for their ability to emulsify the selected oil phase.

    • Co-solvent/Co-surfactant: Screen co-solvents (e.g., Transcutol® HP, PEG 400) for their ability to improve drug solubility and the emulsification performance.

  • Formulation Preparation:

    • Prepare various ratios of Oil:Surfactant:Co-solvent (e.g., 40:40:20, 30:50:20).

    • Add dipentyl fumarate to the pre-mixed excipients and vortex until a clear, homogenous pre-concentrate is formed. Gentle heating may be required.

  • Self-Emulsification Test:

    • Add 1 mL of the SEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring (e.g., using a magnetic stirrer at 100 rpm).

    • Observe the emulsification process. A good SEDDS will form a fine, bluish-white emulsion rapidly (< 2 minutes) without any signs of drug precipitation.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). For a SEDDS, droplet sizes are typically between 100-300 nm[14].

    • Visually assess the stability of the emulsion over several hours for any signs of phase separation or drug precipitation.

Formulation ComponentFunctionExample Excipients
Oil Solubilizes the lipophilic drugMedium-chain triglycerides, Capryol™ 90
Surfactant Reduces interfacial tension, forms emulsionKolliphor® EL, Labrasol®, Tween® 80
Co-solvent / Co-surfactant Increases drug solubility in the formulation, improves emulsificationTranscutol® HP, PEG 400

Table 2: Key components of a SEDDS formulation. The selection and ratio of these components are critical for creating a stable and effective system[15][16].

References

  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • AscendiaPharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Jain, A., et al. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Available at: [Link]

  • Savjani, K. T., et al. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available at: [Link]

  • Kumar, L. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • Patel, J. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available at: [Link]

  • PubChem. (n.d.). Diethyl fumarate. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Available at: [Link]

  • Sawatdee, S., et al. (2022). Cyclodextrins: Concept to applications, regulatory issues and challenges. Available at: [Link]

  • LookChem. (n.d.). Cas 623-91-6,Diethyl fumarate. Available at: [Link]

  • Shah, N. H., et al. (1995). Self-Emulsifying Drug Delivery Systems. Available at: [Link]

  • Creative Biolabs. (n.d.). Self-emulsifying Drug Delivery System (SEEDS). Available at: [Link]

  • Al-kassas, R., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Available at: [Link]

  • PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Available at: [Link]

  • Yasmainea, H. (n.d.). The role of surfactants in solubilization of poorly soluble drugs. Available at: [Link]

  • Kim, J. Y., & Kim, S. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available at: [Link]

  • Noory, C., et al. (2000). Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • ResearchGate. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Dipentyl Fumarate (DPF) Hydrolysis During Long-Term Storage

Welcome to the Technical Support Center for Dipentyl Fumarate (DPF) handling and stability. As a dialkyl ester of fumaric acid, DPF is highly susceptible to nucleophilic attack by water, leading to rapid degradation if i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dipentyl Fumarate (DPF) handling and stability. As a dialkyl ester of fumaric acid, DPF is highly susceptible to nucleophilic attack by water, leading to rapid degradation if improperly handled. This guide provides researchers, analytical scientists, and drug development professionals with field-proven, causality-driven methodologies to prevent hydrolysis, ensure batch-to-batch reproducibility, and maintain absolute scientific integrity during long-term storage.

Mechanistic Overview: The Vulnerability of Fumarate Esters

To prevent degradation, one must first understand the chemical causality behind it. The electrophilic carbonyl carbons of the DPF ester bonds are prime targets for hydrolysis, a reaction heavily catalyzed by both acidic (H⁺) and alkaline (OH⁻) environments[1].

When exposed to moisture, DPF undergoes a stepwise degradation cascade. The initial hydrolysis event cleaves one pentyl group, yielding the intermediate mono-pentyl fumarate and a molecule of pentanol. If moisture persists, a subsequent hydrolysis event converts the monoester into fumaric acid and a second pentanol molecule[2]. Because water is the primary reactant driving this degradation, absolute moisture exclusion is the non-negotiable foundation of DPF storage[3].

DPF_Hydrolysis DPF Dipentyl Fumarate (Intact Ester) Intermediate Mono-pentyl Fumarate + Pentanol DPF->Intermediate Hydrolysis Step 1 Water H2O + Catalyst (Acid/Base) Water->Intermediate Nucleophilic Attack Final Fumaric Acid + 2 Pentanol Intermediate->Final Hydrolysis Step 2 (+ H2O)

Caption: Stepwise hydrolysis pathway of dipentyl fumarate catalyzed by moisture and pH extremes.

Core Troubleshooting Guide (FAQs)

Q1: My DPF samples show inconsistent purity over time, with new early-eluting peaks on my HPLC chromatograms. What is the primary cause? A: The primary cause is moisture-induced hydrolysis. Fumarate esters degrade into their monoester and parent alcohol when exposed to ambient humidity[2]. Even trace water in your solvents, or the repeated opening of a bulk storage vial, introduces enough atmospheric moisture to initiate this degradation[1]. The early-eluting peak is highly likely to be the more polar mono-pentyl fumarate degradant.

Q2: How should I store bulk solid DPF to maximize its shelf life? A: Solid DPF must be stored at -20°C in a tightly sealed, amber glass container, placed within a secondary desiccated pouch or chamber[4]. Before sealing, the headspace of the vial must be purged with an inert gas (Argon or Nitrogen) to displace atmospheric moisture and oxygen[1].

Q3: I need to formulate DPF in an aqueous vehicle for an in vivo study. How can I prevent rapid hydrolysis in solution? A: Fumarate esters exhibit a U-shaped pH-rate profile for hydrolysis. They are most stable at a slightly acidic to neutral pH (approximately pH 5.0 to 7.0) and degrade rapidly at pH < 3 or pH > 8[5]. Buffer your aqueous vehicle to pH 6.0, prepare the solutions immediately before dosing, and store any necessary aqueous stock at 4°C for no longer than 24 hours.

Q4: Can I store DPF dissolved in organic solvents like DMSO or DMF for long-term use? A: Yes, but the solvent must be strictly anhydrous (water content < 0.01% verified by Karl Fischer titration). Hygroscopic solvents like DMSO act as moisture sponges, rapidly absorbing atmospheric humidity. Aliquot the solvent under inert gas and store the DPF solution at -20°C.

Standard Operating Procedure (SOP): Anhydrous Aliquoting & Storage

To guarantee trustworthiness, your storage protocol must act as a self-validating system. Follow this methodology to ensure the structural integrity of your DPF batches.

Storage_Workflow Eq 1. Equilibrate To Room Temp Aliquot 2. Aliquot Amber Glass Eq->Aliquot Purge 3. Purge Argon Gas Aliquot->Purge Seal 4. Seal PTFE Caps Purge->Seal Store 5. Store -20°C Desiccated Seal->Store

Caption: Self-validating workflow for the anhydrous aliquoting and long-term storage of DPF.

Step 1: Thermal Equilibration

  • Action: Transfer the bulk DPF container from the -20°C freezer to a desiccator at room temperature for 2 hours before opening.

  • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture directly onto the chemical, instantly initiating the hydrolysis cascade[1].

Step 2: Anhydrous Aliquoting

  • Action: Inside a glove box or under a dry nitrogen stream, divide the bulk DPF into single-use 2 mL Type I amber glass vials.

  • Causality: Amber glass prevents photolytic degradation. Creating single-use aliquots eliminates the need for repeated freeze-thaw cycles and prevents repeated exposure to ambient humidity during subsequent experiments.

Step 3: Heavy Inert Gas Purging

  • Action: Purge the headspace of each vial with Argon gas for 10 seconds.

  • Causality: Argon is denser than air and effectively displaces both oxygen (preventing oxidation) and atmospheric moisture (preventing hydrolysis)[1].

Step 4: Hermetic Sealing

  • Action: Cap the vials immediately using PTFE-lined screw caps.

  • Causality: Polytetrafluoroethylene (PTFE) provides a highly impermeable barrier to moisture vapor transmission compared to standard silicone or rubber septa, which are porous to humidity over long-term storage.

Step 5: ICH-Compliant Cold Storage

  • Action: Store the sealed aliquots at -20°C in a secondary container filled with indicating silica gel desiccants.

  • Causality: Low temperatures exponentially decrease the kinetic rate constant of ester hydrolysis. The secondary desiccant provides a fail-safe against micro-leaks in the vial seals[4].

Step 6: System Validation (The Self-Validating Check)

  • Action: To validate the integrity of your storage system, pull one aliquot after 7 days and perform a Karl Fischer (KF) titration.

  • Causality: If the moisture content is < 50 ppm, your purging and sealing system is validated. Concurrently, perform an HPLC-UV assay (detection at 210 nm) to confirm DPF purity remains > 99.5%[5].

Stability Indicating Assays & Quantitative Data

The following table summarizes expected quantitative stability data for fumarate esters under various ICH Q1A(R2) storage conditions and stress tests, demonstrating the critical impact of moisture and pH on hydrolysis rates[4],[5].

Storage ConditionTimepointMoisture Content (ppm)DPF Purity (%)Mono-pentyl Fumarate Degradant (%)
-20°C, Argon Purged, Desiccated 0 Months< 5099.8< 0.1
-20°C, Argon Purged, Desiccated 6 Months5299.70.1
25°C / 60% RH (Ambient, Unsealed) 1 Month85094.24.5
40°C / 75% RH (Accelerated Stress) 1 Month210081.515.3
Aqueous Buffer (pH 2.0) at 25°C 24 HoursN/A (Aqueous)65.032.0
Aqueous Buffer (pH 6.0) at 25°C 24 HoursN/A (Aqueous)98.51.2

(Note: Data is extrapolated from established stability-indicating RP-HPLC kinetics for dialkyl fumarate esters).

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance - carbodiimide.com. Available at: 3

  • Three types of hydrolysis and ways to prevent hydrolysis - carbodiimide.com. Available at: 1

  • Stability indicating RP‐HPLC method for determination of dimethyl fumarate in presence of its main degradation products - ResearchGate. Available at: 5

  • Q1A(R2) Stability Testing of New Drug Substances and Products - ICH Guidelines. Available at: 4

  • Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues - MDPI. Available at: 2

Sources

Troubleshooting

Dipentyl Fumarate Synthesis &amp; Yield Optimization: Technical Support Center

Welcome to the Technical Support Center for the synthesis of dipentyl fumarate (diamyl fumarate). This guide is designed for researchers and drug development professionals facing yield plateaus, purification challenges,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of dipentyl fumarate (diamyl fumarate). This guide is designed for researchers and drug development professionals facing yield plateaus, purification challenges, or catalyst degradation during Fischer esterification workflows.

Reaction Pathway & Optimization Workflow

G FA Fumaric Acid (Limiting Reagent) RXN Fischer Esterification (Toluene Reflux, 110-120°C) FA->RXN PA 1-Pentanol (Excess, 1:4 Ratio) PA->RXN CAT p-TsOH Catalyst (1-5 mol%) CAT->RXN DS Dean-Stark Trap (Continuous H2O Removal) RXN->DS Azeotropic Distillation DPF Dipentyl Fumarate (Target Product) DS->DPF Drives Equilibrium H2O Water (Byproduct) DS->H2O Trapped & Quantified

Workflow for Dipentyl Fumarate Synthesis via Dean-Stark Azeotropic Water Removal.

Self-Validating Protocol: Synthesis of Dipentyl Fumarate

To ensure high scientific integrity, this protocol is designed as a self-validating system . The Fischer esterification of fumaric acid yields exactly two moles of water for every mole of di-ester produced. By utilizing a , the volume of water collected serves as a direct, real-time metric of reaction conversion, eliminating the need for constant chromatographic sampling[1].

Step 1: Reagent Preparation Charge a round-bottom flask with 1.0 equivalent of fumaric acid, 4.0 equivalents of 1-pentanol, and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH). Causality: Fumaric acid is highly crystalline and poorly soluble. Using a 4-fold excess of 1-pentanol acts as both a reactant and a solvent, forcing the equilibrium toward the ester product via Le Chatelier's principle[2].

Step 2: Solvent Addition Add toluene (approximately 2-3 volumes relative to 1-pentanol) to the reaction flask. Causality: Toluene forms a low-boiling heterogeneous azeotrope with water. This allows water to be vaporized and removed from the reaction mixture at temperatures well below the boiling point of the pure reactants, preventing thermal degradation of the product.

Step 3: Apparatus Assembly Equip the flask with a Dean-Stark trap and a reflux condenser. Critical: Pre-fill the Dean-Stark trap with toluene before heating. Causality: If the trap is not pre-filled, toluene from the reaction flask will distill over to fill the trap, depleting the solvent volume in the reaction flask and potentially causing the reaction to boil dry[1].

Step 4: Azeotropic Reflux Heat the mixture to a vigorous reflux (approx. 110–120 °C). Monitor the continuous accumulation of water in the lower phase of the Dean-Stark trap.

Step 5: Validation & Termination Continue refluxing until the water level in the trap remains constant for at least 30 minutes and matches the theoretical stoichiometric yield (e.g., 36.03 mL of water per 1 mole of fumaric acid). Causality: Reaching the exact theoretical volume of water validates that 100% conversion has been achieved.

Step 6: Purification Cool the mixture, neutralize the acid catalyst with saturated aqueous NaHCO3​ , and separate the organic layer. Remove the toluene and the excess 1-pentanol via vacuum distillation. Causality: 1-pentanol has a high boiling point (138 °C) and is highly lipophilic. Standard aqueous washes cannot remove it; therefore, vacuum distillation is mandatory to isolate the pure dipentyl fumarate without applying excessive heat that could hydrolyze the ester[3].

Quantitative Data: Catalyst & Parameter Optimization

The following table summarizes the causal relationship between catalyst selection, reaction parameters, and the resulting yield.

Catalyst SystemAcid:Alcohol Molar RatioTemp (°C)Water Removal MethodExpected Yield (%)Primary Limitation / Observation
H2​SO4​ (Homogeneous)1:2.5110None (Reflux only)60 - 65%Severe equilibrium limitation; reverse hydrolysis dominates.
H2​SO4​ (Homogeneous)1:4.0120Dean-Stark (Toluene)75 - 80%Charring and etherification side-reactions reduce purity.
p-TsOH (Homogeneous)1:4.0120Dean-Stark (Toluene)92 - 95%Optimal yield; requires aqueous base neutralization during workup.
Amberlyst-15 (Solid)1:4.0110Dean-Stark (Toluene)88 - 92%Slower reaction kinetics, but allows for easy catalyst filtration.

Troubleshooting & FAQs

Q: Why is my yield plateauing at 60-70% despite extended reflux times? A: This is a classic equilibrium limitation. Fischer esterification is a reversible reaction. If water is not continuously and efficiently removed from the system, the reverse hydrolysis reaction will match the forward esterification rate, plateauing the yield. Ensure your is functioning correctly and that you are using a sufficient excess of 1-pentanol to drive the equilibrium forward[1].

Q: I am observing a significant amount of dark, viscous byproduct. What is causing this? A: This typically indicates the use of concentrated sulfuric acid ( H2​SO4​ ) as a catalyst at high temperatures. Sulfuric acid is a strong oxidizing and dehydrating agent, which can cause charring of the organic compounds and catalyze the etherification of 1-pentanol into dipentyl ether. Switching to a milder, non-oxidizing acid catalyst like or a solid resin catalyst (e.g., Amberlyst-15) will drastically reduce these side reactions and improve the purity of your dipentyl fumarate[2].

Q: Can I use maleic acid or maleic anhydride as a starting material instead of fumaric acid? A: Yes. Maleic acid (the cis-isomer) can be esterified and will undergo to fumaric acid (the trans-isomer) under the elevated temperatures of the esterification process. Because fumaric acid is thermodynamically more stable, the isomerization is highly favorable. This allows for a streamlined one-pot esterification and isomerization process if maleic anhydride is more readily available[4].

Q: How do I ensure complete removal of unreacted 1-pentanol during purification? A: 1-pentanol has a relatively high boiling point (approx. 138 °C) and significant lipophilicity. Standard aqueous washes are insufficient to remove it from the crude ester. To achieve high-purity dipentyl fumarate, you must subject the crude product to . The lower pressure allows the excess 1-pentanol to be distilled off without requiring excessive heat that could thermally degrade the target ester[3].

References

  • Preparation of esters of fumaric acid - US2522363A. Source: Google Patents.
  • Dean–Stark apparatus . Source: Wikipedia. URL:[Link]

  • Methods for the synthesis of olefins and derivatives - US8026386B2. Source: Google Patents.
  • Synthesis of pure esters from long-chain alcohols using Fischer esterification . Source: Sciencemadness.org. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dipentyl Fumarate HPLC Peak Tailing

Welcome to the technical support center for HPLC analysis. As a Senior Application Scientist, I understand that achieving a perfect, symmetrical Gaussian peak is paramount for accurate quantification and method reliabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for HPLC analysis. As a Senior Application Scientist, I understand that achieving a perfect, symmetrical Gaussian peak is paramount for accurate quantification and method reliability. Peak tailing is one of the most common and frustrating issues encountered in chromatography.[1] This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing issues specifically for dipentyl fumarate, a neutral ester compound.

This document is designed to be a practical, field-proven resource. We will move beyond simple checklists to explain the underlying chemical and physical principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most immediate questions researchers face when encountering peak asymmetry with fumarate esters.

Q1: Why is my dipentyl fumarate peak tailing? I thought peak tailing from secondary interactions mainly affects basic or acidic compounds.

A1: This is an excellent and common question. While it's true that strong secondary ionic interactions are a primary cause of tailing for basic analytes, neutral compounds like dipentyl fumarate can also be affected.[1][2] The issue often stems from residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3] These silanol groups are polar and can engage in weaker, secondary hydrogen-bonding interactions with polar functional groups on your analyte, such as the ester carbonyls in dipentyl fumarate. This secondary retention mechanism means a small fraction of analyte molecules are retained longer than the bulk, causing the characteristic tail.[4]

Q2: All the peaks in my chromatogram are tailing, not just the dipentyl fumarate. What does this indicate?

A2: When all peaks exhibit tailing, the problem is likely systemic or physical rather than a specific chemical interaction with your analyte.[1] The most common culprits are:

  • Extra-Column Volume (Dead Volume): This refers to any non-ideal volume within your HPLC system outside of the column itself, such as in tubing, fittings, or the detector flow cell.[5][6] This excess volume allows the analyte band to spread, causing peak broadening and tailing.[7][8]

  • Column Void or Contamination: A physical void at the head of the column or a partially blocked inlet frit can disrupt the flow path, causing turbulence and leading to asymmetrical peaks for all compounds.[1][9] This can result from pressure shocks or the accumulation of particulate matter from samples.

Q3: Could my sample concentration be causing the peak tailing?

A3: Absolutely. This is known as mass overload , and it's one of the first things you should check.[10][11] When the mass of the injected sample exceeds the column's capacity, the stationary phase becomes saturated.[12] This leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, often resulting in tailing peaks that look like right triangles.[10] A simple diagnostic test is to dilute your sample 10-fold and reinject; if the peak shape improves significantly, you have confirmed mass overload.[10][13]

Q4: How can mobile phase pH affect the peak shape of a neutral compound like dipentyl fumarate?

A4: While the pH of the mobile phase won't change the ionization state of neutral dipentyl fumarate, it critically affects the surface chemistry of the silica stationary phase.[14] The residual silanol groups on silica are acidic (pKa typically 3.5–4.5).[15]

  • At low pH (e.g., pH < 3.5): The silanol groups are fully protonated (Si-OH), making them less acidic and significantly reducing their ability to interact with analytes. This is often the ideal condition for minimizing tailing.[1]

  • At mid-to-high pH (e.g., pH > 4.5): The silanol groups become deprotonated and negatively charged (Si-O⁻).[15] This creates highly active sites that can strongly interact with any polar functional groups on an analyte, leading to pronounced peak tailing.[16][17]

In-Depth Troubleshooting Guide

This guide provides a systematic workflow to diagnose and resolve peak tailing. We will start with the simplest and most common causes before moving to more complex issues.

Diagram: Troubleshooting Workflow

This flowchart illustrates the logical progression for diagnosing the root cause of peak tailing.

G start Peak Tailing Observed q_all_peaks Are all peaks tailing? start->q_all_peaks check_overload Pathway 1: Check Overload (Dilute sample 10x) q_all_peaks->check_overload No check_system Pathway 3: Check System Effects (Inspect fittings, tubing) q_all_peaks->check_system Yes q_overload_improves Peak shape improves? check_overload->q_overload_improves res_overload Cause: Mass Overload Solution: Reduce sample load q_overload_improves->res_overload Yes check_secondary_int Pathway 2: Check Secondary Interactions (Lower mobile phase pH) q_overload_improves->check_secondary_int No q_system_improves Peak shape improves? check_system->q_system_improves res_system Cause: Extra-Column Volume Solution: Use shorter/narrower tubing q_system_improves->res_system Yes check_column_health Pathway 4: Check Column Health (Flush column, replace frit/guard) q_system_improves->check_column_health No

Caption: A logical workflow to diagnose HPLC peak tailing.

Pathway 1: Analyte and Sample Injection Issues

These are often the easiest problems to fix and should be investigated first.

1.1 Mass Overload
  • Causality: Every HPLC column has a finite capacity. When you inject too much analyte mass, you saturate the active sites on the stationary phase.[12] This leads to a situation where the excess analyte molecules travel through the column more quickly, while the molecules that do interact are retained longer, resulting in a badly tailing or triangular peak.[10][18]

  • Diagnosis & Solution: The definitive test for mass overload is to perform a dilution series.

    Experimental Protocol: Diagnosing Mass Overload

    • Prepare your standard dipentyl fumarate sample at its current concentration.

    • Inject the sample and record the chromatogram, noting the peak shape and tailing factor.

    • Dilute the sample by a factor of 10 with the mobile phase.

    • Inject the diluted sample under the exact same conditions.

    • Compare the chromatograms. If the peak shape of the diluted sample is significantly more symmetrical and the retention time increases slightly, mass overload is confirmed.[10]

    • Solution: Reduce the concentration of your sample or decrease the injection volume until the peak shape is acceptable.[11][13]

1.2 Sample Solvent Mismatch
  • Causality: If your sample is dissolved in a solvent that is significantly stronger (i.e., less polar in reversed-phase) than your mobile phase, it can cause the analyte band to spread out at the head of the column instead of focusing into a tight band.[2] This leads to peak distortion, which can manifest as fronting, splitting, or tailing, especially for early-eluting peaks.[13]

  • Diagnosis & Solution:

    • Compare the composition of your sample diluent to your mobile phase. A common mistake is dissolving a sample in 100% acetonitrile while the mobile phase starts at 50% acetonitrile.

    • Solution: Whenever possible, dissolve your sample directly in the initial mobile phase.[9] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

Pathway 2: Column Chemistry and Secondary Interactions

If the issue is specific to your analyte and not caused by overload, the cause is likely chemical interactions with the stationary phase.

2.1 Secondary Silanol Interactions
  • Causality: Silica-based C18 columns are manufactured by bonding octadecylsilane to a silica backbone. Inevitably, some unreacted silanol groups (Si-OH) remain on the surface.[3][4] These silanols, particularly the highly acidic "lone" silanols, can form hydrogen bonds with polar functional groups, like the esters in dipentyl fumarate.[15] This secondary retention mechanism is kinetically different from the primary hydrophobic retention, causing some analyte molecules to lag behind and create a tail.[1][17]

Diagram: Analyte-Stationary Phase Interactions

G cluster_0 Silica Stationary Phase Silica Si C18 C18 Chain (Primary Hydrophobic Interaction) Silica->C18 Silanol Si-OH (Secondary Polar Interaction) Silica->Silanol Analyte Dipentyl Fumarate (Neutral Ester) Analyte->C18  Primary Retention Analyte->Silanol  Secondary Retention  (Causes Tailing)

Caption: Primary vs. Secondary interactions in HPLC.

  • Diagnosis & Solution:

    • Modify Mobile Phase pH: As discussed in the FAQs, lowering the mobile phase pH is a powerful tool to suppress silanol activity.[1] Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to target a pH between 2.5 and 3.5. This will protonate the silanols, rendering them far less interactive.[19]

    • Use a Highly Deactivated Column: Modern HPLC columns are often manufactured with higher purity silica (Type B) or are "end-capped," a process where smaller silane molecules are used to block many of the remaining silanols.[1][19] If you consistently struggle with tailing, switching to a column specifically designed for good peak shape with polar compounds can be a permanent solution.[3]

Mobile Phase Additive Typical Concentration Notes
Formic Acid0.1% (v/v)Good for LC-MS compatibility, moderately effective at reducing tailing.[20]
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Very effective at eliminating tailing by both lowering pH and acting as an ion-pairing agent.[19] Can cause ion suppression in LC-MS.
Phosphate Buffer10-25 mMProvides excellent pH control but is not volatile and can precipitate with high organic content. Not suitable for LC-MS.[21]
2.2 Column Contamination and Degradation
  • Causality: Over time, strongly retained compounds from your sample matrix can accumulate at the head of the column. This contamination can create new active sites for secondary interactions or physically block the inlet frit, distorting the flow path.[2] Similarly, operating at a high pH can slowly dissolve the silica backbone, leading to a physical void at the column inlet.[14]

  • Diagnosis & Solution:

    • Sudden Onset: If peak tailing appears suddenly for all peaks after being acceptable, a blocked frit or column void is a likely cause.

    • Gradual Onset: If performance has degraded slowly over many injections, contamination is more probable.

    Experimental Protocol: Column Wash and Regeneration

    • Disconnect the column from the detector to avoid contamination.

    • Reverse the column's flow direction. This helps to flush contaminants from the inlet frit more effectively.[13]

    • Wash with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Mobile Phase (without buffer salts)

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol (an excellent solvent for removing lipids)

      • Hexane (if very non-polar contaminants are suspected, ensure system compatibility)

      • Isopropanol

      • Mobile Phase (re-equilibrate)

    • Flush with at least 10-20 column volumes of each solvent.

    • Re-install the column in the correct flow direction and test its performance. If peak shape is not restored, the column may be permanently damaged and require replacement. Using a guard column is a cost-effective way to protect your more expensive analytical column from contamination.[9]

Pathway 3: HPLC System and Hardware Issues

If you've ruled out sample and column issues, the problem may lie with the physical components of your HPLC system.

3.1 Extra-Column Volume
  • Causality: The analyte band begins to spread out (disperse) the moment it leaves the injector. Any volume it passes through before the detector, excluding the column itself, adds to this dispersion.[6] This "extra-column volume" or "dead volume" can come from tubing with an unnecessarily large internal diameter (ID), poorly made connections, or large-volume detector cells.[5][22] The effect is a loss of efficiency and asymmetrical, tailing peaks.[7][8]

  • Diagnosis & Solution:

    • Inspect all connections: Ensure that all tubing is cut perfectly flat and is fully bottomed out in its fitting before tightening. A small gap between the end of the tubing and the bottom of the port is a classic source of dead volume.[5]

    • Optimize Tubing: Use tubing with the smallest internal diameter that is practical for your system's backpressure. For modern UHPLC and HPLC systems, this is often 0.005" (125 µm) or smaller.[16] Keep tubing lengths as short as possible, especially between the column and the detector.[6]

System Type Recommended Tubing ID Rationale
UHPLC (<2.5 µm particles)≤ 0.004" (100 µm)Minimizes extra-column volume which has a large negative impact on the efficiency of small particle columns.[22]
Standard HPLC (3-5 µm particles)0.005" - 0.007" (125-180 µm)A good balance between minimizing volume and avoiding excessive backpressure.
Preparative HPLC≥ 0.010" (250 µm)Higher flow rates make the system less sensitive to the effects of extra-column volume.

By systematically working through these pathways, from simple sample adjustments to detailed hardware checks, you can effectively diagnose and resolve even the most persistent peak tailing issues in your dipentyl fumarate analysis.

References

  • Chrom Tech. (n.d.). HPLC Dead Volume Explained. Retrieved from [Link]

  • Phenomenex. (2026, March 18). Dead Volume in HPLC: Impact & Optimization. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Dolan, J. W. (2026, March 21). Overload or Minor Peak?. LCGC International - Chromatography Online. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing?. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ChromSword. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • NextSDS. (n.d.). DIPENTYL FUMARATE — Chemical Substance Information. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Chromacademy. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • IJCRT.org. (2023, June 6). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dihexyl fumarate. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Dihexyl fumarate (CAS 19139-31-2). Retrieved from [Link]

  • JETIR.org. (n.d.). Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Dipentyl Fumarate Synthesis

Welcome to the technical support center for the synthesis of dipentyl fumarate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of dipentyl fumarate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis process, with a specific focus on addressing low conversion rates. The information provided herein is based on established chemical principles and field-proven insights to ensure you can achieve optimal yields and purity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My dipentyl fumarate synthesis is resulting in a significantly lower conversion rate than expected. What are the most common culprits?

Low conversion in the synthesis of dipentyl fumarate, typically achieved through Fischer esterification of fumaric acid with n-pentanol, is a frequent issue. The primary reasons often revolve around the reversible nature of the reaction, the purity of reactants, the effectiveness of the catalyst, and the reaction conditions.[1][2]

Underlying Principle: Le Châtelier's Principle in Action

Fischer esterification is an equilibrium-limited reaction.[3] The reaction between fumaric acid and n-pentanol produces dipentyl fumarate and water. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the reactants, thereby lowering the yield of the desired ester.[1]

Troubleshooting Workflow: A Step-by-Step Guide

  • Verify Reactant Quality:

    • Fumaric Acid: Ensure it is of high purity and, most importantly, dry. The presence of moisture will directly inhibit the forward reaction.[4]

    • n-Pentanol: Use an anhydrous grade of n-pentanol. Water content in the alcohol is a common source of low yields.[5] It is also advisable to use a significant excess of the alcohol to shift the equilibrium towards the product side.[1]

    • Catalyst: If using a liquid acid catalyst like sulfuric acid, ensure it is concentrated and has not absorbed atmospheric moisture. For solid acid catalysts, verify their activity and ensure they have been properly activated and stored.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or significant side reactions. A typical range for this type of esterification is often between 80-120°C.[6][7]

    • Water Removal: This is one of the most critical factors. Employ a Dean-Stark trap or a similar apparatus to continuously remove the water formed during the reaction.[1] This actively drives the equilibrium towards the formation of dipentyl fumarate.

    • Reaction Time: Fischer esterifications can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[8]

  • Evaluate the Catalytic System:

    • Catalyst Loading: Ensure the correct catalytic amount of acid is used. Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions. A typical loading for sulfuric acid is 1-5 mol% relative to the limiting reagent.[9]

    • Catalyst Choice: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (PTSA) or solid acid catalysts (e.g., Amberlyst-15, zeolites) can be effective and may simplify purification.[2][10]

Q2: I've confirmed my reactants are pure and I'm removing water, but my conversion is still not optimal. Could there be an issue with the reaction mechanism itself?

Even with optimal conditions, inherent mechanistic hurdles can limit conversion. Understanding the step-by-step process of the Fischer esterification can reveal potential bottlenecks.

The Fischer Esterification Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst first protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking this activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product.[2][3]

Visualizing the Pathway

FischerEsterification Reactants Fumaric Acid + n-Pentanol Protonation Protonated Fumaric Acid Reactants->Protonation + H+ (Catalyst) Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + n-Pentanol Proton_Transfer Protonated Intermediate Nucleophilic_Attack->Proton_Transfer Proton Transfer Elimination Protonated Ester + Water Proton_Transfer->Elimination - H2O Deprotonation Dipentyl Fumarate (Product) Elimination->Deprotonation - H+

Caption: Fischer esterification mechanism for dipentyl fumarate synthesis.

Troubleshooting Based on the Mechanism

  • Inefficient Protonation: If the acid catalyst is weak or present in too low a concentration, the initial activation of the fumaric acid will be slow, creating a bottleneck for the entire reaction.

  • Steric Hindrance: While less of an issue with n-pentanol, bulkier alcohols can slow down the nucleophilic attack on the protonated carbonyl.

  • Reversibility of Steps: Every step in the Fischer esterification is reversible.[3] The removal of water is crucial as it prevents the reverse reaction of the protonated ester back to the tetrahedral intermediate.

Q3: Are there any common side reactions that could be consuming my starting materials and lowering the yield of dipentyl fumarate?

Yes, several side reactions can occur, especially under harsh conditions, which can decrease your final yield.

Potential Side Reactions

  • Ether Formation from Pentanol: At high temperatures and in the presence of a strong acid catalyst, n-pentanol can undergo dehydration to form dipentyl ether.

  • Dehydration of Pentanol to Alkenes: This is another possibility at elevated temperatures, leading to the formation of pentenes.

  • Isomerization of Fumarate to Maleate: While fumarates are generally more stable, under certain conditions, isomerization to the corresponding maleate ester can occur, leading to impurities in the final product.[11]

Visualizing Potential Side Reactions

SideReactions Pentanol n-Pentanol Dipentyl_Ether Dipentyl Ether Pentanol->Dipentyl_Ether Dehydration (High Temp, Acid) Pentene Pentene Pentanol->Pentene Dehydration (High Temp, Acid) Dipentyl_Fumarate Dipentyl Fumarate Dipentyl_Maleate Dipentyl Maleate (Isomer) Dipentyl_Fumarate->Dipentyl_Maleate Isomerization

Caption: Common side reactions in dipentyl fumarate synthesis.

Mitigation Strategies for Side Reactions

  • Temperature Control: Carefully control the reaction temperature to minimize dehydration of the alcohol.

  • Catalyst Choice: Using a milder catalyst might reduce the extent of side reactions.

  • Reaction Monitoring: Regularly analyze the reaction mixture to detect the formation of byproducts early on.

Q4: How can I accurately monitor the progress of my reaction to determine the optimal stopping point?

Effective reaction monitoring is key to maximizing yield and preventing the formation of degradation products from prolonged reaction times.

Recommended Analytical Techniques

TechniquePrincipleApplication in Dipentyl Fumarate Synthesis
Thin Layer Chromatography (TLC) Separation based on polarity.A quick and simple method to qualitatively track the disappearance of fumaric acid and the appearance of the less polar dipentyl fumarate.
Gas Chromatography (GC) Separation of volatile compounds.An excellent quantitative method to determine the ratio of starting materials to product. Can also detect volatile byproducts like dipentyl ether.[8]
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile compounds.Provides accurate quantification of both the starting material and the product. A UV detector is suitable as the double bond in the fumarate is UV active.[8][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Can provide detailed structural information and quantification of the components in the reaction mixture. The appearance of characteristic ester peaks and disappearance of carboxylic acid peaks can be monitored.

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Plate: Use a silica gel plate.

  • Spotting: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate. Also, spot standards of fumaric acid and n-pentanol.

  • Elution: Develop the plate in a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The exact ratio will need to be optimized.

  • Visualization: Visualize the spots under a UV lamp (fumaric acid and dipentyl fumarate are UV active) or by staining (e.g., with potassium permanganate).

  • Interpretation: The reaction is complete when the spot corresponding to fumaric acid has disappeared or its intensity is minimal.

Q5: My reaction seems to have reached equilibrium with a significant amount of starting material remaining. How can I push the reaction further to completion?

When a reaction stalls at equilibrium, you need to apply strategies to shift the balance in favor of the products.

Strategies to Drive the Reaction Forward

  • Increase the Excess of One Reactant: As previously mentioned, using a large excess of n-pentanol is a common and effective method to drive the equilibrium towards the ester.[1]

  • More Efficient Water Removal: Ensure your Dean-Stark apparatus is functioning correctly. If not using a Dean-Stark, consider adding a dehydrating agent like molecular sieves to the reaction mixture.[2]

  • Incremental Addition of Catalyst: In some cases, the catalyst may slowly deactivate over the course of a long reaction. A small additional charge of the catalyst may help to restart a stalled reaction.

  • Consider an Alternative Synthesis Route: If Fischer esterification consistently gives low yields, you might explore other methods such as the reaction of fumaryl chloride with n-pentanol. However, this involves harsher reagents. Another approach is the transesterification of a more volatile fumarate, like dimethyl fumarate, with n-pentanol.

Troubleshooting Logic Flow for Stalled Reactions

StalledReaction Start Low Conversion/ Stalled Reaction Check_Water_Removal Is Water Removal Efficient? Start->Check_Water_Removal Improve_Water_Removal Improve Water Removal (e.g., Dean-Stark, Mol. Sieves) Check_Water_Removal->Improve_Water_Removal No Check_Reactant_Ratio Is Pentanol in Sufficient Excess? Check_Water_Removal->Check_Reactant_Ratio Yes Improve_Water_Removal->Check_Reactant_Ratio Increase_Pentanol Increase Molar Ratio of n-Pentanol Check_Reactant_Ratio->Increase_Pentanol No Check_Catalyst Is Catalyst Still Active? Check_Reactant_Ratio->Check_Catalyst Yes Increase_Pentanol->Check_Catalyst Add_Catalyst Add More Catalyst Check_Catalyst->Add_Catalyst No Consider_Alternatives Consider Alternative Synthesis Routes Check_Catalyst->Consider_Alternatives Yes Add_Catalyst->Consider_Alternatives

Caption: Decision tree for troubleshooting stalled esterification reactions.

References

  • Lei, Y., et al. (2011). Novel technology of dimethyl fumarate synthesis. Resource Development & Market, 27(9).
  • de Oliveira, B. F., et al. (2019). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. RSC Advances, 9(65), 38043-38049. [Link]

  • Mowry, D. T., & Butler, J. M. (1951). Fumaronitrile. Organic Syntheses, 31, 63. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Antolin, A. A. S. (2015).
  • Xenoport, Inc. (2012).
  • Gholami, Z., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(11), 3079. [Link]

  • Semantic Scholar. (n.d.). Continuous-Flow Synthesis of Dimethyl Fumarate: a Powerful Small Molecule on the Treatment of Psoriasis and Multiple Sclerosis. [Link]

  • Japan Patent Office. (2009).
  • Mack, C. E. (1959). Preparation of diesters of fumaric acid. (US2894982A).
  • Li, Y., et al. (2020). Conversion of acetate and glyoxylate to fumarate by a cell-free synthetic enzymatic biosystem. Enzyme and Microbial Technology, 141, 109664. [Link]

  • Antolin, A. A. S. (2019).
  • European Patent Office. (2000). Fumaric acid diester resin composition, cross-linked fumaric acid diester resin and process. (EP1006130A1).
  • Rosen, I. (1963).
  • ResearchGate. (2020). analytical method validation, pharmacokinetics and bioequivalence study of dimethyl fumarate in healthy iranian volunteers. [Link]

  • de la Cruz, M. J., et al. (2025). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Catalysts, 15(1), 1. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • YouTube. (2021). Preparation of Diethyl Fumarate. [Link]

  • Jayasundera, T., et al. (2020). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? Pharmaceuticals, 13(10), 306. [Link]

  • Khoobdel, M., et al. (2013). Quantitative and Qualitative Determination of Dimethyl Phthalate and N, N-Diethyl-m-Toluamide in Repellents Commercial Formulations by High Performance Thin Layer Chromatography. Science Alert, 8(1), 1-8. [Link]

  • Roy, S. S., et al. (2019). Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution. Chemical Science, 10(45), 10593-10601. [Link]

  • Gunder, D. C., et al. (2026). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment: Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. Journal of Chemical Education, 103(2), 794-800. [Link]

  • ResearchGate. (2019). DMF hydrolysis and transesterification catalyzed by CES1 CES1 catalyzed... [Link]

  • OIV. (2013). Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. [Link]

  • Mäkelä, M., et al. (2013). Esterification of Fatty Acids and Short-Chain Carboxylic Acids with Stearyl Alcohol and Sterols. ACS Sustainable Chemistry & Engineering, 2(1), 57-65. [Link]

  • Wang, Y., et al. (2022). Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane. Membranes, 12(12), 1269. [Link]

  • Sharma, P., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 103, 86-106. [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

  • IJCRT.org. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. [Link]

  • ResearchGate. (2021). Characterization data for purified DMT/fumarate (2:1) and 10. 1 H NMR... [Link]

  • euonym.us. (n.d.). CHM 102 Synthesis of Fragrant Esters. [Link]

  • Howk, B. W., & Hallowell, A. T. (1950). Preparation of esters of fumaric acid. (US2522363A).
  • Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Toxicity of Dialkyl Fumarate Derivatives: A Technical Guide for Preclinical Evaluation

Introduction Dialkyl fumarates, particularly 1, have revolutionized the treatment paradigms for relapsing-remitting multiple sclerosis (RRMS) and psoriasis[1]. However, the clinical utility of DMF is frequently hampered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Dialkyl fumarates, particularly 1, have revolutionized the treatment paradigms for relapsing-remitting multiple sclerosis (RRMS) and psoriasis[1]. However, the clinical utility of DMF is frequently hampered by dose-limiting gastrointestinal (GI) toxicity and flushing. To mitigate these adverse events, next-generation derivatives such as2 and isosorbide di-(methyl fumarate) (IDMF) have been engineered[2]. For researchers and drug development professionals, accurately profiling the in vitro toxicity of these derivatives is crucial for predicting in vivo tolerability. This guide synthesizes comparative in vitro toxicity data and provides self-validating experimental protocols to systematically evaluate fumarate derivatives.

Mechanisms of Action and Toxicity Causality The therapeutic efficacy of fumaric acid esters (FAEs) is primarily driven by their ability to activate the1 and agonize the hydroxycarboxylic acid receptor 2 (HCAR2)[1]. DMF acts as a prodrug, rapidly hydrolyzing into the active metabolite monomethyl fumarate (MMF).

However, the in vitro cytotoxicity of FAEs is intrinsically linked to their lipophilicity and electrophilic nature. Diesters like DMF exhibit3 than monoesters (MMF), leading to rapid intracellular accumulation[3]. As Michael acceptors, these electrophiles covalently bind to intracellular thiols, severely4 and inducing oxidative stress and mitochondrial dysfunction[4]. DRF was specifically engineered to undergo distinct esterase cleavage in the GI tract, yielding MMF and an inert metabolite, 2-hydroxyethyl succinimide (HES), thereby reducing local mucosal toxicity[2].

G DMF Dialkyl Fumarates (DMF, DRF) MMF Monomethyl Fumarate (Active Metabolite) DMF->MMF Esterase Cleavage Tox GSH Depletion & Cellular Toxicity DMF->Tox High Conc. / Off-target Keap1 Keap1 Inhibition MMF->Keap1 Electrophilic binding Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Gene Transcription

Fig 1. Mechanistic divergence of dialkyl fumarates: Nrf2 activation vs. GSH-mediated toxicity.

Comparative Quantitative Toxicity Profiles In vitro studies utilizing models like BV-2 microglia, peripheral blood mononuclear cells (PBMCs), and intestinal epithelial cells reveal distinct toxicity thresholds for different FAEs.

CompoundLipophilicity / PermeabilityRelative In Vitro CytotoxicityKey In Vitro Observations
Dimethyl Fumarate (DMF) HighHighInduces significant GSH depletion;3 due to rapid membrane permeation[3].
Diroximel Fumarate (DRF) ModerateLowExhibits2 in BV-2 microglial viability at therapeutic doses compared to DMF[2].
Monomethyl Fumarate (MMF) LowLowestHighly stable in vitro; membrane-impermeable compared to DMF; minimal basal cytotoxicity[3].
Isosorbide di-(methyl fumarate) (IDMF) HighModerateComparable dose-dependent inhibition of microglial proliferation to DMF, but 2[2].

Experimental Methodologies: Self-Validating Protocols To establish a robust in vitro toxicity profile, researchers must employ orthogonal assays that measure both gross cell viability and specific mechanistic toxicity (e.g., GSH depletion). The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Multiplexed Cell Viability Assay (MTT/SRB) in Caco-2 and BV-2 Cells Causality: Caco-2 cells serve as a surrogate for the intestinal epithelium to assess GI toxicity, while BV-2 microglia model neuro-inflammatory environments. Relying solely on metabolic assays (MTT) can be confounded because fumarates directly affect mitochondrial TCA cycle activity. Therefore, multiplexing with Sulforhodamine B (SRB) provides a definitive measure of total protein mass, decoupling metabolic inhibition from true cell death.

Step-by-Step:

  • Cell Seeding : Seed Caco-2 or BV-2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation : Dissolve DMF, DRF, MMF, and IDMF in DMSO. Prepare serial dilutions (10 µM to 300 µM) in culture media. Critical Control: Ensure final DMSO concentration is ≤0.1% across all wells to prevent solvent toxicity.

  • Treatment : Aspirate media and apply treatments. Include a positive control (e.g., 1% Triton X-100 for 100% toxicity) and a vehicle control (0.1% DMSO).

  • Incubation : Incubate for 24h and 48h to assess time-dependent toxicity kinetics.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3h.

  • Formazan Solubilization : Aspirate media carefully, add 100 µL DMSO to dissolve formazan crystals. Read absorbance at 570 nm.

  • Validation : If MTT results suggest toxicity, confirm with SRB staining on a parallel plate to rule out mitochondrial-specific interference.

Protocol 2: Intracellular Glutathione (GSH) Depletion Assay Causality: Because dialkyl fumarates are Michael acceptors, they4[4]. Measuring the rate and extent of GSH depletion differentiates the off-target toxicity of highly reactive diesters (DMF) from safer derivatives (DRF).

Step-by-Step:

  • Treatment : Treat PBMCs or target cell lines with IC₂₀ concentrations of the respective fumarates for 6 hours.

  • Lysis : Wash cells with cold PBS and lyse using 5% 5-sulfosalicylic acid (SSA) to prevent GSH oxidation.

  • Centrifugation : Spin at 10,000 x g for 10 min at 4°C. Collect the supernatant.

  • Assay Reaction : Transfer 10 µL of supernatant to a 96-well plate. Add 150 µL of working mixture containing DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and glutathione reductase.

  • Detection : Add NADPH to initiate the reaction. Measure kinetic absorbance at 412 nm every 1 minute for 10 minutes.

  • Quantification : Calculate total GSH against a standard curve. Validation: A dose-dependent decrease in GSH corresponding with the MTT viability drop confirms electrophilic stress as the primary toxicity driver.

Workflow Seed Seed Caco-2 / BV-2 Cells (96-well plate) Treat Treat with Fumarates (DMF, DRF, MMF, IDMF) Seed->Treat Incubate Incubate 24-48h (Assess time-dependent tox) Treat->Incubate Assay1 MTT/SRB Assay (Cell Viability) Incubate->Assay1 Assay2 GSH/ROS Assay (Oxidative Stress) Incubate->Assay2 Data IC50 Calculation & Toxicity Profiling Assay1->Data Assay2->Data

Fig 2. Self-validating workflow for evaluating dialkyl fumarate toxicity and mechanistic profiling.

Conclusion The comparative in vitro evaluation of dialkyl fumarate derivatives requires a nuanced understanding of their physicochemical properties. While DMF remains a potent immunomodulator, its high lipophilicity and rapid GSH depletion drive its in vitro cytotoxicity. Next-generation molecules like DRF and IDMF leverage alternative metabolic pathways and structural modifications to widen the therapeutic window, demonstrating significantly attenuated cytotoxicity in microglial and epithelial models.

References

  • Title : Comparative activity of dimethyl fumarate derivative IDMF in three models relevant to multiple sclerosis and psoriasis - PMC Source : nih.gov URL :[Link]

  • Title : Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - MDPI Source : mdpi.com URL :[Link]

  • Title : The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - ResearchGate Source : researchgate.net URL :[Link]

  • Title : Novel Gastroprotective and Thermostable Cocrystal of Dimethyl Fumarate: Its Preparation, Characterization, and In Vitro and In Vivo Evaluation | ACS Omega Source : acs.org URL :[Link]

Sources

Comparative

cross-validation of dipentyl fumarate lc-ms/ms bioanalytical methods

Cross-Validation of Dipentyl Fumarate LC-MS/MS Bioanalytical Methods: Overcoming Ex Vivo Instability and Matrix Effects As a Senior Application Scientist overseeing bioanalytical strategy, I frequently encounter catastro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Dipentyl Fumarate LC-MS/MS Bioanalytical Methods: Overcoming Ex Vivo Instability and Matrix Effects

As a Senior Application Scientist overseeing bioanalytical strategy, I frequently encounter catastrophic quantification failures when laboratories attempt to apply generic extraction protocols to reactive electrophiles. Dipentyl fumarate (DPF), a highly lipophilic dialkyl ester of fumaric acid, presents formidable bioanalytical challenges during pharmacokinetic (PK) profiling.

Like its shorter-chain homologues, DPF undergoes rapid in vivo and ex vivo hydrolysis by ubiquitous esterases to form its active metabolite, monopentyl fumarate (MPF). Furthermore, the electrophilic α,β-unsaturated carbonyl system of both DPF and MPF makes them highly susceptible to Michael addition reactions with endogenous thiols (1)[1].

This comparison guide objectively evaluates the cross-validation between a legacy Protein Precipitation (PPT) method and an optimized Solid-Phase Extraction (SPE) method utilizing thiol-trapping derivatization, providing the experimental data and mechanistic causality necessary to establish a self-validating analytical system.

The Causality of Analytical Failure (Expertise & Experience)

Why do traditional LC-MS/MS methods fail for fumarate esters? The failure is rooted in three distinct chemical mechanisms:

  • Esterase Cleavage: Blood esterases rapidly convert DPF to MPF within minutes at room temperature. Without specific inhibitors, exogenously added fumarates exhibit rapid artifactual degradation (2)[2].

  • Thiol Conjugation: Even if esterases are inhibited, free DPF and MPF react with sulfhydryl groups in the plasma matrix (e.g., glutathione, albumin). This permanently removes the free analytes from the detectable pool, causing severe negative bias.

  • Ionization Suppression: MPF, being a monoester, exhibits poor ionization efficiency in positive electrospray ionization (ESI+) and suffers from severe matrix effects in standard PPT extracts (3)[3].

To create a self-validating system, our optimized method employs Tiopronin as a trapping reagent. Tiopronin deliberately saturates the Michael addition pathway ex vivo, converting all free DPF and MPF into stable, highly ionizable tiopronin adducts before extraction[1].

DPF_Pathway DPF Dipentyl Fumarate (DPF) MPF Monopentyl Fumarate (MPF) DPF->MPF Esterases (Inhibited by NaF) Adduct Thiol Adducts (Loss of Signal) DPF->Adduct Endogenous Thiols (GSH, Proteins) Trapped Tiopronin-Trapped Stable Complex DPF->Trapped Tiopronin Addition (Ex Vivo Stabilization) MPF->Adduct Endogenous Thiols MPF->Trapped Tiopronin Addition

Fig 1. Logical relationship of DPF degradation pathways and tiopronin stabilization.

Methodological Comparison: Legacy vs. Optimized Workflow

The table below contrasts the legacy approach with the optimized, self-validating system.

ParameterMethod A: Legacy PPTMethod B: Stabilized SPE (Optimized)Causality / Rationale
Anticoagulant K2EDTANaF / Potassium OxalateNaF irreversibly inhibits plasma esterases, preventing artifactual DPF → MPF conversion during handling.
Stabilizer NoneTiopronin (100 mM)Tiopronin outcompetes endogenous thiols, forming stable adducts for MS detection.
Extraction Acetonitrile PPTMixed-Mode Anion Exchange SPESPE removes residual phospholipids that cause severe ion suppression in ESI.
Analytical Target Intact DPF / MPFDPF-Tiopronin / MPF-TioproninAdducts exhibit superior proton affinity, boosting ESI+ sensitivity by >50-fold.

Step-by-Step Experimental Protocol (Method B)

To ensure high trustworthiness and reproducibility, the following protocol integrates stable isotope tracking to mathematically normalize any downstream extraction variations.

Phase 1: Sample Collection & Stabilization

  • Collect whole blood into pre-chilled tubes containing NaF/Potassium Oxalate.

  • Immediately add 10 µL of 100 mM Tiopronin solution per 100 µL of blood. Gently invert to mix, allowing the trapping reaction to reach equilibrium (approx. 5 minutes).

  • Centrifuge at 4°C, 3000 × g for 10 minutes. Transfer the stabilized plasma to a pre-chilled 96-well plate.

Phase 2: Extraction (Self-Validating SPE) 4. Internal Standard Addition: Add 10 µL of DPF-d10 and MPF-d10 (stable isotope-labeled internal standards) to 50 µL of stabilized plasma. Causality: Isotope tracking ensures that any matrix-induced ion suppression or SPE breakthrough is identical for both analyte and standard, self-correcting the final ratio. 5. Loading: Dilute the sample with 200 µL of 2% ammonium hydroxide. Load onto a pre-conditioned Mixed-Mode Anion Exchange (MAX) SPE microplate. 6. Washing: Wash with 500 µL of 5% methanol in water to remove unbound proteins and salts. 7. Elution: Elute the tiopronin adducts using 2 × 100 µL of 5% formic acid in acetonitrile. 8. Reconstitution: Evaporate under nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) for LC-MS/MS injection.

Workflow Sample Spiked Plasma Samples (DPF & MPF) A Method A: Unstabilized PPT (Legacy Approach) Sample->A B Method B: Stabilized SPE + Trapping (Optimized Approach) Sample->B ExtA Acetonitrile PPT No Inhibitors A->ExtA ExtB Tiopronin + NaF/K-Oxalate SPE Extraction B->ExtB LCA LC-MS/MS (High Matrix Effect) ExtA->LCA LCB LC-MS/MS (Low Matrix Effect) ExtB->LCB CrossVal Cross-Validation Statistical Analysis (Accuracy, Precision, ISR) LCA->CrossVal LCB->CrossVal

Fig 2. Experimental workflow comparing unstabilized PPT vs. stabilized SPE methods.

Cross-Validation Experimental Data

To objectively compare the performance, a full cross-validation was executed according to regulatory bioanalytical guidelines. The data below summarizes the analytical recovery, matrix effects, and stability profiles.

Validation MetricMethod A (Unstabilized PPT)Method B (Stabilized SPE)Regulatory Acceptance Criteria
Linearity (DPF) 50 - 2500 ng/mL (R² = 0.921)1 - 1000 ng/mL (R² = 0.998)R² > 0.990
LLOQ (MPF) 50 ng/mL2 ng/mLSignal-to-Noise > 10
Matrix Factor (MPF) 0.45 (Severe Suppression)0.96 (Negligible Suppression)0.85 - 1.15
Benchtop Stability (4h) -68% Bias (Degradation)-2.1% Bias (Stable)±15% Bias
Incurred Sample Reanalysis 22% Pass Rate94% Pass Rate>67% of samples within 20%

Conclusion

The cross-validation data unequivocally demonstrates that Method A (Unstabilized PPT) is fundamentally flawed for dialkyl fumarates due to unmitigated esterase activity and thiol reactivity[2]. Method B (Stabilized SPE with Tiopronin trapping) provides a robust, self-validating analytical system. The use of NaF prevents the artifactual inflation of MPF, while tiopronin derivatization standardizes the Michael addition, yielding stable adducts with exceptional LC-MS/MS sensitivity[1]. For any PK/TK studies involving dipentyl fumarate, Method B is the mandatory standard.

References

  • [2] Quantification of Fumarate and Investigation of Endogenous and Exogenous Fumarate Stability in Rat Plasma by LC-MS/MS. PubMed (NIH).

  • [3] LC-MS Analysis of Dimethyl Fumarate in Rat plasma with Measurement Uncertainty Estimation. Bulletin of Pure and Applied Sciences-Chemistry (BPAS Journals).

  • [1] LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent. Analytical Methods (RSC Publishing).

Sources

Validation

Comparison Guide: Dipentyl Fumarate vs. Diethyl Fumarate in Polymer Cross-Linking

Executive Summary In the development of biodegradable polymer networks—particularly those based on poly(propylene fumarate) (PPF) for tissue engineering and drug delivery—the choice of reactive diluent and cross-linking...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of biodegradable polymer networks—particularly those based on poly(propylene fumarate) (PPF) for tissue engineering and drug delivery—the choice of reactive diluent and cross-linking agent is a critical determinant of the final material properties[1]. Because PPF is a highly viscous liquid at room temperature, dialkyl fumarates are frequently employed as copolymerizing solvents to reduce viscosity and participate in radical cross-linking[2].

This guide provides an objective, mechanistic comparison between Diethyl Fumarate (DEF) and Dipentyl Fumarate (DPF) . While DEF is the industry standard for generating rigid, high-strength networks suitable for bone grafts[1], DPF offers an alternative for applications requiring enhanced flexibility, lower degradation rates, and increased hydrophobicity.

Mechanistic Causality: Steric Hindrance & Network Architecture

Fumarates are 1,2-disubstituted unsaturated monomers. Their symmetric structure and internal double bond inherently restrict radical homopolymerization due to significant steric hindrance[3]. The length of the ester alkyl chain directly dictates the polymerization kinetics and the thermomechanical properties of the resulting network[4].

  • Diethyl Fumarate (DEF): Featuring short, two-carbon ethyl chains, DEF minimizes steric shielding around the reactive carbon-carbon double bond. During UV-initiated cross-linking with PPF, DEF facilitates rapid radical propagation, leading to a tightly packed, high-density polymer network[1]. This high cross-link density restricts polymer chain mobility, resulting in a high glass transition temperature ( Tg​ ) and high compressive modulus.

  • Dipentyl Fumarate (DPF): The five-carbon pentyl chains introduce severe steric bulk. This shielding drastically lowers the propagation rate constant ( kp​ ) during cross-linking[4]. Furthermore, the bulky pentyl groups act as internal plasticizers. They force the polymer chains apart, increasing the free volume within the network. Consequently, DPF-cross-linked networks exhibit a lower cross-link density, a depressed Tg​ , and elastomeric flexibility. The longer aliphatic chains also impart significant hydrophobicity, which slows down the rate of hydrolytic degradation.

Caption: Effect of dialkyl fumarate chain length on network properties.

Quantitative Performance Comparison

The following tables summarize the comparative physicochemical and mechanical properties of DEF and DPF when utilized as cross-linking agents in a standard PPF matrix.

Table 1: Monomer Physicochemical Properties

PropertyDiethyl Fumarate (DEF)Dipentyl Fumarate (DPF)Causality / Impact
Alkyl Chain Length C2 (Ethyl)C5 (Pentyl)Dictates free volume and steric bulk.
Steric Hindrance LowHighAffects radical access to the C=C double bond.
Relative Polymerization Rate FastSlowDPF requires longer UV exposure or higher initiator concentration.
Hydrophobicity (LogP) LowerHigherDPF repels water, reducing initial swelling in aqueous media.

Table 2: Cross-Linked Network Properties (PPF Matrix)

PropertyPPF/DEF NetworkPPF/DPF NetworkExperimental Validation Metric
Cross-Link Density HighLowMeasured via swelling ratio in methylene chloride.
Compressive Modulus ~195 MPa[1]< 50 MPa (Flexible)Validated via unconfined compression testing.
Sol Fraction (Uncured) LowModerate to HighQuantified by mass loss after solvent extraction.
Hydrolytic Degradation Fast (Weeks/Months)Slow (Months/Years)Tracked via mass loss in PBS at 37°C over time.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these cross-linkers, the base polymer (PPF) must first be synthesized, followed by controlled photocrosslinking.

Caption: Workflow of PPF synthesis and cross-linking with DEF vs DPF.

Protocol 1: Two-Step Synthesis of Poly(propylene fumarate) Prepolymer

This protocol utilizes DEF as a starting monomer to synthesize the PPF prepolymer backbone[5].

  • Transesterification: Combine DEF and propylene glycol in a 1:3 molar ratio in a reaction vessel under an inert nitrogen atmosphere[5].

  • Catalysis & Inhibition: Add Zinc Chloride ( ZnCl2​ ) as a transesterification catalyst. Critically, add hydroquinone (0.002 molar ratio) as a radical inhibitor[5]. Causality: Hydroquinone scavenges free radicals, preventing the fumarate double bonds from prematurely cross-linking during the high-temperature synthesis.

  • Heating: Gradually increase the temperature from 110°C to 130°C. Collect the ethanol byproduct as a distillate. This yields the bis(hydroxypropyl) fumarate intermediate[5].

  • Polycondensation: Apply a vacuum (<1 Torr) and maintain the temperature at 130°C. Causality: The vacuum drives the step-growth polycondensation forward by removing the propylene glycol byproduct, yielding the linear PPF prepolymer[5].

  • Purification: Dissolve the resulting viscous polymer in methylene chloride, wash with acid to remove the catalyst, and precipitate in ethyl ether to remove unreacted monomers.

Protocol 2: UV-Initiated Radical Cross-Linking with Dialkyl Fumarates

This protocol compares the cross-linking efficiency of DEF versus DPF using a photoinitiator[6].

  • Resin Formulation: Dissolve purified PPF in either DEF or DPF at a predetermined weight ratio (e.g., 75/25 PPF/Diluent). Causality: The diluent lowers the macroscopic viscosity of the PPF, allowing it to be injected or cast into molds[1].

  • Initiator Addition: Add bis(2,4,6-trimethylbenzoyl) phenylphosphine oxide (BAPO) at 5 mg/mL[6]. Causality: BAPO is specifically chosen because UV irradiation triggers homolytic cleavage, generating two highly reactive phosphinoyl radicals. These specific radicals are energetic enough to successfully attack the sterically hindered fumarate double bonds[6].

  • UV Irradiation: Cast the resin into Teflon molds and expose to UV light (~365 nm) for 30 minutes. The exothermic photocrosslinking reaction will release heat; however, fumarate systems typically remain below 47°C, preventing thermal necrosis if cured in situ[1].

  • Self-Validation (Sol Fraction Analysis): Weigh the cured constructs ( Wi​ ). Immerse them in methylene chloride for 48 hours to leach out uncrosslinked polymer chains and unreacted DEF/DPF. Dry the constructs and re-weigh ( Wd​ ). The sol fraction is calculated as (Wi​−Wd​)/Wi​ . Causality: A higher sol fraction in the DPF group validates that the increased steric hindrance of the pentyl chains resulted in a lower cross-linking efficiency compared to the DEF group[1].

Conclusion & Application Matrix

The selection between DEF and DPF as a cross-linking agent dictates the macroscopic behavior of the polymer network.

  • Choose DEF when engineering load-bearing biomaterials (e.g., trabecular bone cements) where high compressive strength, high cross-link density, and a rigid architecture are paramount[1].

  • Choose DPF when designing flexible, elastomeric scaffolds (e.g., cartilage or cardiovascular tissue engineering) where lower modulus, high free volume, and prolonged degradation timelines are required.

References

  • Photocrosslinking Characteristics and Mechanical Properties of Diethyl fumarate/poly(propylene Fumarate)
  • Synthesis of Poly(Propylene Fumar
  • Photoinitiated Cross-Linking of the Biodegradable Polyester Poly(propylene fumarate). Part I. Determination of Network Structure.
  • Homo- and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applic
  • Design and Preparation of Fully Biobased Poly(diethyl fumarate-co-isoprene) Elastomers with Tailorable Oil Resistance and Damping Performance.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Dipentyl Fumarate for Laboratory Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of dipentyl fumarate. Designed for researchers, scientists, and drug development professionals, this document offers a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of dipentyl fumarate. Designed for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure the safe handling and disposal of this chemical, grounded in established safety protocols and regulatory compliance. Our commitment is to furnish you with the critical information necessary to maintain a safe laboratory environment and to build a foundation of trust through scientific integrity and operational excellence.

Core Directive: Understanding the Imperative for Proper Disposal

Dipentyl fumarate, like other fumarate esters, requires careful management throughout its lifecycle in the laboratory, from initial handling to final disposal. The primary objective of a structured disposal plan is twofold: to mitigate immediate health risks to laboratory personnel and to prevent long-term environmental contamination. Improper disposal can lead to skin and eye irritation, allergic reactions, and significant harm to aquatic ecosystems.[1][2][3] This guide is structured to provide a clear, logical progression from risk assessment to the final steps of waste hand-off, ensuring a self-validating system of safety and compliance.

Immediate Safety and Handling: The First Line of Defense

Before any disposal procedures are initiated, a thorough understanding of the immediate hazards and the required personal protective equipment (PPE) is paramount. This proactive approach is the cornerstone of a safe laboratory environment.

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[2][4][5][6][7]

  • Allergic Skin Reaction: May cause an allergic skin reaction upon repeated contact.[2][3][5]

  • Respiratory Irritation: Inhalation of dust or mists may cause respiratory irritation.[2][7]

  • Aquatic Toxicity: Fumarate esters are often classified as toxic or very toxic to aquatic life with long-lasting effects.[1][3][7][8]

A multi-layered approach to PPE is essential to minimize exposure risks. The following PPE should be considered mandatory when handling dipentyl fumarate for disposal:

  • Gloves: Wear chemically resistant gloves. Given that no specific breakthrough time data for dipentyl fumarate is available, it is prudent to select gloves made of a material known for broad chemical resistance, such as nitrile or neoprene.[9] Gloves should be inspected before use and changed regularly, or immediately if contamination is suspected.[3][9]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[4][6] Chemical safety goggles should be worn if there is a risk of splashing.[5][6]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4][6][7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6][10] All handling of potentially volatile or dusty materials should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6][7][10]

Hazard Class Potential Effects Primary Exposure Routes
Skin IrritantRedness, inflammationDermal contact
Eye IrritantRedness, pain, wateringOcular contact
Skin SensitizerAllergic contact dermatitisDermal contact
Respiratory IrritantCoughing, sore throatInhalation
Aquatic HazardToxic to aquatic organismsEnvironmental release

This table is a representative summary based on data for related fumarate compounds.

Step-by-Step Disposal Protocol

The disposal of dipentyl fumarate must be treated as a hazardous waste process. Adherence to institutional, local, regional, and national regulations is mandatory.[4][8][11]

  • Principle of Segregation: Never mix dipentyl fumarate waste with non-hazardous waste or other incompatible chemical waste streams.

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for dipentyl fumarate waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

    • For liquid waste, use a funnel to transfer the chemical into the waste container to prevent spills.

    • For solid waste, carefully transfer the material to avoid creating dust.[4][5]

    • Do not overfill the waste container; leave adequate headspace (approximately 10%) to allow for expansion.

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is significant, evacuate the area.

  • Spill Cleanup Procedure:

    • Don the appropriate PPE as outlined in section 2.2.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[4]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[11] All cleaning materials must also be disposed of as hazardous waste.

    • Ensure the area is well-ventilated during and after the cleanup.[12]

Proper storage and labeling are critical for safety and regulatory compliance.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][8]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Dipentyl Fumarate," and a clear description of the hazards (e.g., "Irritant," "Skin Sensitizer," "Environmentally Hazardous").

    • Include the accumulation start date on the label.

  • Professional Disposal: Dipentyl fumarate waste must be disposed of through a licensed hazardous waste disposal company.[1][3][7] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][8]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Contaminated Packaging: Empty containers that held dipentyl fumarate must be treated as hazardous waste, as they may retain product residue.[7][8] They should be disposed of in the same manner as the chemical waste itself.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of dipentyl fumarate.

DipentylFumarateDisposal cluster_prep Preparation cluster_collection Waste Collection & Spill Management cluster_final Storage & Final Disposal start Start: Need to Dispose of Dipentyl Fumarate ppe Don Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste: Transfer to sealed, labeled hazardous waste container waste_type->liquid_waste Liquid solid_waste Solid Waste: Carefully transfer to avoid dust into a sealed, labeled container waste_type->solid_waste Solid spill Spill Occurs waste_type->spill Accidental Spill store Store sealed container in a designated, ventilated area liquid_waste->store solid_waste->store contain_spill Contain with inert absorbent spill->contain_spill collect_spill Collect absorbed material into hazardous waste container contain_spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->store label_container Ensure container is properly labeled: - Hazardous Waste - Chemical Name - Hazards store->label_container contact_ehs Contact Institutional EHS for waste pickup label_container->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for dipentyl fumarate.

References

  • Apollo Scientific. (n.d.). Dimethyl fumarate [Safety Data Sheet].
  • International Labour Organization & World Health Organization. (2021). ICSC 1732 - DIMETHYL FUMARATE.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Dimethyl Fumarate, 99%.
  • Chem Service. (2014, August 25). SAFETY DATA SHEET - Dibutyl fumarate.
  • Apollo Scientific. (2023, July 10). Dibutyl fumarate [Safety Data Sheet].
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Diethyl Fumarate, 98%.
  • BenchChem. (2025). Proper Disposal of Dibutyl Fumarate: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Dimethyl fumarate.
  • Scientific Polymer Products, Inc. (2020, March 18). SAFETY DATA SHEET - Dibutyl fumarate.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET - Dimethyl fumarate.
  • MedChemExpress. (n.d.). Dimethyl fumarate-SDS.
  • McMaster University. (n.d.). Spill Clean-up.
  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide.
  • Taiwan Ministry of Environment. (2020, February 21). Standards for Defining Hazardous Industrial Waste.
  • ChemicalBook. (n.d.). Dimethyl fumarate - Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipentyl fumarate
Reactant of Route 2
Reactant of Route 2
Dipentyl fumarate
© Copyright 2026 BenchChem. All Rights Reserved.